molecular formula C₂₉H₄₀Cl₂F₃O₂S B1146516 Fluphenazine Enanthate Dihydrochloride CAS No. 3105-68-8

Fluphenazine Enanthate Dihydrochloride

カタログ番号: B1146516
CAS番号: 3105-68-8
分子量: 622.61
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluphenazine Enanthate Dihydrochloride is a long-acting esterified form of the high-potency typical antipsychotic fluphenazine, providing a sustained-release profile ideal for investigating chronic neuropsychiatric conditions. As a research tool, it serves as a potent antagonist of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway, which is central to its mechanism for modulating psychotic behaviors and studying dopaminergic signaling . The enanthate formulation, administered via intramuscular or subcutaneous depot injection, allows for prolonged continuous exposure in experimental models, making it particularly valuable for studies on medication adherence and the long-term efficacy of antipsychotic agents . Its research applications extend to probing the physiological impact of sustained dopamine receptor blockade, including the study of extrapyramidal side effects such as tardive dyskinesia and pseudoparkinsonism, as well as its antagonistic effects on serotonergic, adrenergic, and muscarinic receptors . This compound is essential for preclinical research aimed at understanding the trajectory of chronic schizophrenia management and the neuropharmacology of first-generation antipsychotics.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38F3N3O2S.2ClH/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32;;/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORZKYVLRPQZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular mechanism of action of fluphenazine enanthate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluphenazine enanthate dihydrochloride (CAS: 3105-68-8) represents a critical intersection of organic synthesis and neuropharmacology. It is the dihydrochloride salt of the enanthate ester of fluphenazine, a high-potency phenothiazine antipsychotic.

Its mechanism of action is bipartite:

  • Pharmacokinetic Mechanism (The Prodrug): The enanthate ester renders the molecule highly lipophilic. When formulated in a sesame oil vehicle, it creates a "depot" effect where the rate-limiting step is the passive diffusion from the muscle tissue, not the metabolic half-life.

  • Pharmacodynamic Mechanism (The Active Moiety): Upon release and subsequent hydrolysis by hepatic carboxylesterases (hCE1/hCE2), the active fluphenazine exerts a potent blockade of post-synaptic Dopamine D2 receptors (

    
     nM), disrupting the 
    
    
    
    -coupled signaling cascade responsible for positive psychotic symptoms.

Chemical Architecture & The "Depot" Phenomenon

The Molecular Triad

The molecule consists of three functional components, each serving a distinct mechanistic role:

  • The Phenothiazine Core: The pharmacophore responsible for receptor binding (D2 antagonism).[1]

  • The Enanthate Ester (C7): A heptanoic acid chain attached to the piperazine ethanol group. This esterification dramatically increases the partition coefficient (LogP), making the molecule lipophilic and suitable for oil-based storage in muscle tissue.

  • The Dihydrochloride Salt: In the raw API or reference standard context, the salt form ensures stability and purity. However, in clinical depot formulations, the free base ester is typically dissolved in sesame oil to maximize lipophilicity and minimize water solubility, preventing rapid "burst" release.

Flip-Flop Kinetics

Unlike oral fluphenazine (hydrochloride), which follows first-order elimination kinetics, fluphenazine enanthate exhibits "flip-flop" kinetics. The absorption rate constant (


) is significantly smaller than the elimination rate constant (

). Consequently, the time the drug stays in the body is governed by how fast it leaves the injection site, not how fast the liver metabolizes it.

Bioactivation: The Hydrolysis Pathway[2]

The enanthate form is pharmacologically inactive at the dopamine receptor. It must undergo bioactivation.

  • Enzymatic Drivers: The hydrolysis is catalyzed primarily by Carboxylesterase 1 (hCE1) and Carboxylesterase 2 (hCE2) , which are abundant in the liver but virtually absent in skeletal muscle.

  • Implication: This confirms that the drug does not activate at the injection site (muscle). It must diffuse into the systemic circulation and pass through the liver to become the active D2 blocker.

Visualization: Bioactivation Workflow

Bioactivation Depot IM Depot (Muscle) (Lipophilic Reservoir) Diffusion Passive Diffusion (Rate Limiting Step) Depot->Diffusion Slow Release Plasma Systemic Circulation (Prodrug Transport) Diffusion->Plasma Liver Hepatic Bioactivation (hCE1 / hCE2 Enzymes) Plasma->Liver Active Active Fluphenazine (Free Base) Liver->Active Hydrolysis Brain Blood-Brain Barrier (Target Tissue) Active->Brain Receptor Binding

Figure 1: The pharmacokinetic cascade from intramuscular depot to active CNS ligand. The diffusion step (yellow) dictates the duration of action.

Pharmacodynamics: Receptor Signaling

Once hydrolyzed, fluphenazine acts as a potent antagonist (or inverse agonist) at the Dopamine D2 receptor.

The G-Protein Cascade
  • Basal State: The D2 receptor is coupled to

    
     proteins. Activation by dopamine normally inhibits Adenylyl Cyclase (AC), reducing cAMP levels.
    
  • Fluphenazine Blockade: Fluphenazine binds to the orthosteric site, preventing dopamine binding.

  • Result: The inhibitory control on Adenylyl Cyclase is lifted (or prevented from engaging). This modulates downstream phosphorylation of DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein), altering neuronal firing in the mesolimbic and nigrostriatal pathways.

Visualization: D2 Receptor Blockade

D2Signaling Dopamine Dopamine (Endogenous Ligand) D2R D2 Receptor (G-Protein Coupled) Dopamine->D2R Blocked Fluphenazine Fluphenazine (Antagonist) Fluphenazine->D2R High Affinity Binding Gi Gi/o Protein (Inhibitory) D2R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Loss of Inhibition cAMP cAMP Production AC->cAMP Modulation PKA PKA Activation cAMP->PKA

Figure 2: Mechanism of D2 antagonism. Fluphenazine prevents the Gi-mediated inhibition of Adenylyl Cyclase.

Quantitative Pharmacology: Selectivity Profile

The clinical profile of fluphenazine (both therapeutic effects and side effects like EPS) is defined by its high affinity for D2 relative to other receptors.

Receptor TargetAffinity (

) [nM]
Functional EffectClinical Consequence
Dopamine D2 0.4 – 0.6 Antagonist Antipsychotic efficacy, EPS
Dopamine D12.3 – 5.0AntagonistSynergistic antipsychotic effect
Serotonin 5-HT2A13 – 17Inverse AgonistModulates dopamine release (minor)
Alpha-1 Adrenergic~10AntagonistOrthostatic hypotension, dizziness
Histamine H1~45AntagonistSedation, weight gain (moderate)
Muscarinic M1>1,000AntagonistDry mouth, constipation (weak)

Data Source: PDSP Ki Database and comparative binding studies [1, 2].

Experimental Protocols

To validate the mechanism of action for this specific molecule, two distinct assays are required: one for the prodrug conversion and one for the active receptor binding.

Protocol A: In Vitro Carboxylesterase Hydrolysis Assay

Purpose: To quantify the conversion rate of Fluphenazine Enanthate to Fluphenazine by hCE1/hCE2.

  • Reagents: Recombinant human hCE1 and hCE2 (commercially available), Fluphenazine Enanthate Dihydrochloride (substrate), PBS (pH 7.4).

  • Preparation: Dissolve substrate in DMSO (10 mM stock), dilute to 100 µM in PBS.

  • Incubation:

    • Mix 190 µL of substrate solution with 10 µL of enzyme (0.2 mg/mL).

    • Incubate at 37°C in a shaking water bath.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 100 µL ice-cold Acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS .

    • Monitor: Disappearance of Enanthate (m/z ~550) and appearance of Fluphenazine (m/z ~438).

  • Calculation: Plot concentration vs. time to determine

    
     and 
    
    
    
    using Michaelis-Menten kinetics.
Protocol B: Radioligand Binding Assay (D2 Receptor)

Purpose: To verify the affinity (


) of the hydrolyzed product.
  • Membrane Prep: Use CHO cells stably expressing human D2 receptors. Homogenize and centrifuge to isolate membranes.

  • Radioligand:

    
    -Methylspiperone (0.2 nM final concentration).
    
  • Competition:

    • Prepare serial dilutions of Fluphenazine (active form) from

      
       M to 
      
      
      
      M.
    • Non-specific binding defined by 1 µM (+)-Butaclamol.

  • Incubation: 60 minutes at 25°C in Tris-HCl buffer containing NaCl and MgCl2.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • PDSP Ki Database. Psychoactive Drug Screening Program. University of North Carolina. Available at: [Link]

  • Dreyfuss, J., Ross, J. J., & Schreiber, E. C. (1971).[2] Excretion and biotransformation of the enanthate ester of fluphenazine-14C by the dog.[2][3] Journal of Pharmaceutical Sciences, 60(6), 829-833.

  • Curry, S. H., Whelpton, R., de Schepper, P. J., et al. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man.[3][4] British Journal of Clinical Pharmacology, 7(4), 325-331.

  • United States Pharmacopeia (USP). Fluphenazine Enanthate Dihydrochloride Reference Standard (Catalog No. 1281001).[5][6][7]

  • Hatfield, M. J., et al. (2011). Human Carboxylesterase 1 (CES1) and 2 (CES2) Substrate Specificity.[8] Biochemical Pharmacology.

Sources

Technical Guide: Dopamine D2 Receptor Binding Affinity of Fluphenazine Enanthate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluphenazine Enanthate is a high-potency, long-acting injectable antipsychotic classified as a phenothiazine. It functions as a prodrug ; the enanthate ester itself possesses negligible intrinsic activity at the dopamine D2 receptor. Its pharmacological efficacy is entirely dependent on in vivo hydrolysis by plasma and tissue esterases to release the active parent compound, Fluphenazine .

This guide details the molecular pharmacology, binding kinetics, and experimental protocols required to characterize the interaction between the active moiety and the D2 receptor. It clarifies the critical distinction between the formulation (enanthate salt/ester) and the active ligand (fluphenazine base).

Molecular Pharmacology: The Prodrug Mechanism

Structural Distinction

To accurately interpret binding data, researchers must distinguish between three chemical entities:

  • Fluphenazine (Base): The active antipsychotic agent.[1][2] High affinity for D2 receptors.[2]

  • Fluphenazine Enanthate (Ester): The prodrug formed by esterifying the hydroxyl group of fluphenazine with heptanoic (enanthic) acid. This modification dramatically increases lipophilicity (

    
    ), allowing for depot formation in oil vehicles.
    
  • Fluphenazine Enanthate Dihydrochloride (Salt): A crystalline form of the ester used in analytical standards or specific aqueous laboratory preparations.

Activation Pathway

The enanthate ester sterically hinders receptor binding. The therapeutic effect is governed by the rate of hydrolysis, not the binding affinity of the ester itself.

ProdrugActivation Enanthate Fluphenazine Enanthate (Lipophilic Prodrug) Depot Oil Depot (Muscle Tissue) Enanthate->Depot Formulation Hydrolysis Esterase Hydrolysis (Plasma/Liver) Depot->Hydrolysis Slow Release (Diffusion Limited) Active Fluphenazine Base (Active Ligand) Hydrolysis->Active Cleavage of Heptanoic Acid Receptor D2 Receptor (Striatum) Active->Receptor High Affinity Binding (Ki ~0.2 nM)

Figure 1: The bioactivation pathway of Fluphenazine Enanthate. The ester must be hydrolyzed to the base to achieve significant D2 receptor occupancy.

D2 Receptor Binding Kinetics[3][4][5][6][7][8]

Binding Affinity Data

The binding affinity is quantified by the Inhibition Constant (


).[3][4][5] Note that literature values for "Fluphenazine Enanthate" efficacy almost exclusively refer to the active metabolite measured in plasma, or the parent compound used in in vitro assays.

Table 1: Comparative Binding Affinities (D2 Receptor)

CompoundStateKi (nM)Receptor SelectivityClinical Relevance
Fluphenazine (Base) Active0.20 - 0.40 High (D2 > D1)Therapeutic Agent
Fluphenazine Enanthate Prodrug> 1000 *NegligibleDepot Storage
Chlorpromazine Reference2.0 - 5.0ModerateStandard Comparator
Haloperidol Reference1.0 - 2.0HighPotency Standard

*Note: The unhydrolyzed enanthate ester exhibits poor affinity due to steric bulk preventing orthosteric pocket insertion. Exact Ki is rarely calculated as it is pharmacologically inert.

Selectivity Profile

While the primary target is the D2 receptor (Gi/o-coupled), the active moiety displays a broad binding profile:

  • D2 (High Affinity):

    
     nM (Antagonist)
    
  • D3 (High Affinity):

    
     nM
    
  • D1 (Moderate Affinity):

    
     nM[3]
    
  • 5-HT2A (Moderate Affinity):

    
     nM
    

Experimental Protocol: Radioligand Binding Assay

To determine the


 of Fluphenazine (derived from the enanthate salt), the following self-validating protocol is recommended. This assay uses [

H]-Methylspiperone
as the radioligand.
Membrane Preparation
  • Source: CHO-K1 or HEK293 cells stably expressing human D2

    
     receptors.
    
  • Lysis: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifugation: Spin at 40,000

    
     for 20 mins at 4°C to pellet membranes. Wash twice to remove endogenous dopamine.
    
Competition Binding Workflow

BindingAssay Prep Membrane Prep (hD2 Receptor) Incubate Incubation 25°C, 60-120 mins (Equilibrium) Prep->Incubate Ligand Radioligand [3H]-Methylspiperone (0.2 nM) Ligand->Incubate Competitor Competitor Fluphenazine (10^-11 to 10^-5 M) Competitor->Incubate Filter Vacuum Filtration GF/B Filters + PEI Incubate->Filter Terminate Count Scintillation Counting (LSC) Filter->Count Analysis Data Analysis Non-linear Regression Count->Analysis Calculate Ki

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Methodology
  • Buffer Preparation: Use 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl

    
    , 1 mM EDTA (pH 7.4). Crucial: Include 0.1% Ascorbic Acid to prevent ligand oxidation.
    
  • Non-Specific Binding (NSB): Define NSB using 10

    
    M (+)-Butaclamol or 1 
    
    
    
    M Haloperidol.
  • Incubation:

    • Total Volume: 250 - 500

      
      L.
      
    • Add 50

      
      L Membrane suspension (20-40 
      
      
      
      g protein).
    • Add 50

      
      L [
      
      
      
      H]-Methylspiperone (Final conc: ~0.2 nM).
    • Add 50

      
      L Fluphenazine (varying concentrations).
      
    • Incubate at 25°C for 90 minutes to ensure equilibrium.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce filter binding.

  • Data Calculation: Use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    :
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is the dissociation constant of the radioligand.[3][6]

Technical Nuances & Troubleshooting

The "Salt" Confusion

When sourcing materials, you may encounter Fluphenazine Enanthate Dihydrochloride .

  • Usage: This salt form is water-soluble (unlike the pure ester oil). It is useful for in vitro hydrolysis studies where you want to measure the conversion rate of Ester

    
     Base in plasma.
    
  • Warning: Do not use the Enanthate salt directly in a D2 binding assay and expect high affinity. You must either hydrolyze it first or use pure Fluphenazine HCl to measure the receptor affinity.

Lipophilicity Artifacts

Because the enanthate moiety is highly lipophilic (


), it binds non-specifically to plasticware and filters.
  • Mitigation: Use glass tubes where possible.

  • Filter Coating: Pre-soak filters in 0.3% PEI (Polyethylenimine) is mandatory to minimize background noise.

References

  • Seeman, P. et al. (1998).[2] "Antipsychotic drugs which elicit little or no parkinsonism bind more loosely than dopamine to brain D2 receptors."[2] Molecular Psychiatry. Link

  • Curry, S.H. et al. (1979). "Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man." British Journal of Clinical Pharmacology. Link

  • Creese, I., & Snyder, S.H. (1976). "Dopamine receptor binding predicts clinical and pharmacological potencies of antischizophrenic drugs." Nature. Link

  • BenchChem. (2025).[3][4] "Fluphenazine Dimaleate's Antagonistic Mechanism at the Dopamine D2 Receptor: A Technical Guide." BenchChem Technical Notes. Link

Sources

An In-depth Technical Guide to the Chemical Structure Analysis and CAS Number of Fluphenazine Enanthate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Fluphenazine Enanthate Dihydrochloride, a long-acting antipsychotic medication. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, identification, and analytical methodologies. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Fluphenazine Enanthate in Long-Acting Antipsychotic Therapy

Fluphenazine, a potent typical antipsychotic of the phenothiazine class, has been a cornerstone in the management of chronic psychosis, particularly schizophrenia.[1][2] Its efficacy lies in its ability to antagonize dopamine D2 receptors in the brain's mesolimbic pathway, thereby mitigating psychotic symptoms such as hallucinations and delusions.[1][3] To address the challenge of medication adherence in long-term treatment, long-acting injectable formulations were developed. Fluphenazine enanthate is an ester prodrug of fluphenazine, designed for intramuscular administration, which allows for a slow release of the active moiety, fluphenazine, over several weeks.[2] This sustained-release profile is achieved by esterification of the terminal hydroxyl group of fluphenazine with enanthic acid (heptanoic acid). The resulting ester is administered as a dihydrochloride salt to enhance its stability and facilitate formulation.

A thorough understanding of the chemical identity and purity of Fluphenazine Enanthate Dihydrochloride is paramount for drug development, quality control, and regulatory compliance. This guide will delve into the definitive identification of this compound through its Chemical Abstracts Service (CAS) number and a detailed analysis of its chemical structure using modern analytical techniques.

Definitive Identification: The CAS Number

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier to every chemical substance. This CAS Registry Number® is a definitive, unambiguous identifier, crucial for researchers and scientists to accurately identify a substance regardless of the various nomenclature systems.

For the topic of this guide, it is critical to distinguish between the ester and its dihydrochloride salt:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Fluphenazine Enanthate2746-81-8C₂₉H₃₈F₃N₃O₂S549.69
Fluphenazine Enanthate Dihydrochloride 3105-68-8 C₂₉H₃₈F₃N₃O₂S · 2HCl 622.61

Table 1: CAS Numbers and Molecular Properties of Fluphenazine Enanthate and its Dihydrochloride Salt.[4][5][6]

The focus of this guide is Fluphenazine Enanthate Dihydrochloride , with the definitive CAS number 3105-68-8 .[5][6] This distinction is vital for accurate documentation, literature searches, and regulatory submissions. The presence of two hydrochloride moieties significantly impacts the compound's solubility and stability, which are critical parameters in formulation development.

Elucidation of the Chemical Structure: A Multi-faceted Analytical Approach

The structural confirmation of Fluphenazine Enanthate Dihydrochloride relies on a combination of spectroscopic techniques. Each method provides unique and complementary information, allowing for a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):

  • Aromatic Protons (Phenothiazine Ring): Multiple signals in the aromatic region (approx. 7.0-8.0 ppm), exhibiting complex splitting patterns due to the substitution on the phenothiazine core.

  • Aliphatic Protons (Propyl Linker): Methylene protons of the propyl chain will appear as multiplets in the aliphatic region (approx. 2.0-4.0 ppm).

  • Piperazine Ring Protons: Due to protonation and restricted rotation, the piperazine protons are expected to show complex, broad signals, likely in the range of 3.0-4.5 ppm.

  • Ethyl Enanthate Side Chain:

    • The methylene protons adjacent to the ester oxygen (-O-CH₂-) would appear as a triplet around 4.3 ppm.

    • The methylene protons adjacent to the piperazine nitrogen (-N-CH₂-) would be a triplet around 2.7 ppm.

    • The methylene protons of the enanthate chain will show a series of multiplets between approximately 0.8 and 2.3 ppm.

    • The terminal methyl group of the enanthate chain will be a triplet around 0.9 ppm.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals in the downfield region (approx. 110-150 ppm). The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

  • Carbonyl Carbon (Ester): A signal around 173 ppm.

  • Aliphatic Carbons: Signals for the propyl linker, piperazine ring, and the ethyl enanthate side chain will appear in the upfield region (approx. 10-65 ppm).

A combination of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the definitive assignment of all proton and carbon signals, confirming the connectivity of the entire molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For Fluphenazine Enanthate Dihydrochloride, electrospray ionization (ESI) would be the preferred ionization technique, as it is a soft ionization method suitable for polar and thermally labile molecules.

Expected Fragmentation Pattern:

The primary fragmentation is expected to occur at the ester linkage and the bonds of the propyl side chain. The protonated molecular ion [M+H]⁺ (where M is the free base, C₂₉H₃₈F₃N₃O₂S) would have an m/z of approximately 550.27.

Key expected fragments would include:

  • Loss of the enanthate side chain.

  • Cleavage of the propyl linker.

  • Fragmentation of the piperazine ring.

  • Characteristic fragments corresponding to the phenothiazine core.

A detailed analysis of the fragmentation pattern, often aided by tandem mass spectrometry (MS/MS), allows for the reconstruction of the molecular structure, providing a high degree of confidence in the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For Fluphenazine Enanthate Dihydrochloride, the IR spectrum would exhibit characteristic absorption bands:

  • C=O Stretch (Ester): A strong absorption band around 1730-1740 cm⁻¹.

  • C-O Stretch (Ester): Absorption bands in the region of 1100-1300 cm⁻¹.

  • C-F Stretch (Trifluoromethyl group): Strong absorptions in the 1000-1100 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • Aliphatic C-H Stretches: Bands in the 2850-2960 cm⁻¹ region.

  • N-H⁺ Stretch (from the dihydrochloride salt): A broad absorption band in the region of 2400-2700 cm⁻¹.

Analytical Methodologies for Quality Control: A Stability-Indicating HPLC Approach

For routine quality control and stability assessment of Fluphenazine Enanthate Dihydrochloride in pharmaceutical formulations, a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any potential impurities and degradation products.

Principle of the Stability-Indicating HPLC Method

The principle lies in the development of a chromatographic system that can resolve the main peak of fluphenazine enanthate from all other components. This is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and/or methanol). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits significant absorbance (e.g., 254-260 nm).[7][8][9]

Experimental Protocol: A Self-Validating System

The following protocol outlines the development and validation of a stability-indicating HPLC method for Fluphenazine Enanthate Dihydrochloride, adhering to the International Council for Harmonisation (ICH) guidelines.[10]

Chromatographic Conditions (A starting point for method development):

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a phosphate buffer (e.g., 0.02 M, pH 3.0) and a mixture of methanol and acetonitrile (e.g., 50:30:20 v/v/v).
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 20 µL

Table 2: Recommended HPLC Conditions for Fluphenazine Enanthate Dihydrochloride Analysis.[8][9]

Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of Fluphenazine Enanthate Dihydrochloride reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and methanol, 40:60 v/v) to obtain a known concentration (e.g., 100 µg/mL).[1]

  • Sample Solution (from an injection formulation): Accurately transfer a volume of the injection formulation equivalent to a known amount of fluphenazine enanthate into a volumetric flask and dilute with the diluent to achieve a final concentration within the linear range of the method.

Method Validation (as per ICH Q2(R1) Guidelines): [6][10]

  • Specificity: Demonstrated by the ability of the method to resolve the fluphenazine enanthate peak from peaks of potential impurities, degradation products, and placebo components. This is confirmed through forced degradation studies.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 2.5-120 µg/mL) and a correlation coefficient (r²) of >0.999 is expected.[8][9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies of spiked samples at different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration). Recoveries in the range of 98-102% are generally considered acceptable.[1]

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

    • The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of the HPLC method and for understanding the degradation pathways of the drug substance.[7] The drug substance is subjected to stress conditions more severe than accelerated stability testing.

Protocol for Forced Degradation:

  • Acidic Hydrolysis: Reflux the drug solution in 0.1 N HCl.

  • Alkaline Hydrolysis: Reflux the drug solution in 0.1 N NaOH.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60-80 °C).

  • Photolytic Degradation: Expose the drug solution and solid drug to UV and visible light.

The stressed samples are then analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the parent drug peak.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Fluphenazine exerts its antipsychotic effects primarily by acting as a potent antagonist at dopamine D2 receptors.[1][3] Understanding this mechanism is fundamental for drug development professionals.

The Dopamine D2 Receptor Signaling Pathway

The D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Fluphenazine, by blocking the D2 receptor, prevents this dopamine-induced inhibition, thereby modulating downstream signaling pathways.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds & Activates Fluphenazine Fluphenazine Enanthate (active metabolite) Fluphenazine->D2R Binds & Blocks Gi Gi Protein (inhibitory) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Downstream Cellular Response (Reduced Neuronal Excitability) PKA->Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of fluphenazine.

Experimental Workflow: From Sample to Structure

The following diagram illustrates a typical workflow for the comprehensive analysis of Fluphenazine Enanthate Dihydrochloride.

Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Structural & Purity Analysis cluster_data Data Interpretation & Reporting Sample Fluphenazine Enanthate 2HCl (Bulk Drug or Formulation) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC Stability-Indicating HPLC-UV Dissolution->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Dissolution->MS IR IR Spectroscopy Dissolution->IR Purity Purity & Assay (%) HPLC->Purity Degradation Degradation Profile HPLC->Degradation Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure Report Comprehensive Technical Report Purity->Report Structure->Report Degradation->Report

Sources

History and Development of Long-Acting Phenothiazine Depot Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of long-acting injectable (LAI) phenothiazines represents a pivotal moment in psychiatric pharmacotherapy, transitioning the treatment of schizophrenia from daily compliance battles to sustained biological management. This guide analyzes the molecular engineering, pharmacokinetic principles ("flip-flop" kinetics), and manufacturing protocols that enabled the transformation of short-acting oral phenothiazines into depot formulations capable of maintaining therapeutic levels for 2–6 weeks.

Historical Context: The Compliance Paradox

Following the introduction of chlorpromazine in 1952, the "revolving door" phenomenon became evident. While phenothiazines were effective, non-adherence rates in outpatient settings exceeded 40-60%.

The solution emerged not through new receptor targets, but through molecular modification . In 1966, Squibb introduced Fluphenazine Enanthate , followed closely by Fluphenazine Decanoate in 1968.[1] These were not new drugs, but "prodrugs" designed to leverage the physiology of muscle tissue and the chemistry of ester hydrolysis.

EraMilestoneClinical Impact
1952 Chlorpromazine (Oral)First effective antipsychotic; high non-compliance.
1966 Fluphenazine EnanthateFirst depot; 2-week duration; high injection site pain.
1968 Fluphenazine DecanoateOptimized C10 ester; smoother release; reduced side effects.
1970s Pipotiazine PalmitateFurther chain elongation (C16); monthly dosing.

Molecular Engineering: The Ester Prodrug Strategy

The core technology of first-generation depots is esterification . The base phenothiazine (e.g., fluphenazine) possesses a free hydroxyl (-OH) group on its side chain. By reacting this with a fatty acid, we create a highly lipophilic prodrug.

The Lipophilicity-Release Correlation

The release rate is inversely proportional to the length of the fatty acid chain.

  • Enanthate (C7): Moderate lipophilicity

    
     Faster diffusion 
    
    
    
    Higher peak ("burst"), shorter duration.
  • Decanoate (C10): High lipophilicity

    
     Slower partitioning out of oil 
    
    
    
    Stable levels, longer duration.
Mechanism of Action Pathway

The following diagram illustrates the conversion of the inactive depot into the active receptor antagonist.

DepotMechanism Injection IM Injection (Gluteal/Deltoid) OilDepot Oil Depot (Muscle Tissue) Injection->OilDepot Diffusion Rate-Limiting Step: Diffusion into Lymph/Plasma OilDepot->Diffusion Slow Partitioning Hydrolysis Hydrolysis (Plasma Esterases) Diffusion->Hydrolysis ActiveDrug Active Phenothiazine (Free Base) Hydrolysis->ActiveDrug Rapid Conversion Receptor D2 Receptor Blockade ActiveDrug->Receptor

Figure 1: The activation pathway of phenothiazine esters. Note that diffusion from the oil vehicle, not hydrolysis, is the rate-limiting step.[2]

Pharmacokinetics: The "Flip-Flop" Model

For researchers, understanding Flip-Flop Kinetics is non-negotiable when analyzing these formulations.

In standard oral dosing, absorption (


) is faster than elimination (

). In depot formulations, the absorption rate constant (

) is significantly smaller than the elimination rate constant (

). Consequently, the observed half-life reflects the absorption process, not the elimination of the drug.
Comparative Pharmacokinetic Data
ParameterOral Fluphenazine (HCl)Fluphenazine Enanthate (C7)Fluphenazine Decanoate (C10)
Vehicle Aqueous / TabletSesame OilSesame Oil
Tmax 1.5 – 2 hours2 – 3 days1 – 2 days (Initial), Plateau 1-2 weeks
Apparent Half-Life 15 – 16 hours3.5 – 4 days6.8 – 9.6 days (up to 14 days)
Dosing Interval DailyEvery 2 weeksEvery 3 – 4 weeks
Kinetic Driver Elimination-limitedAbsorption-limited (Flip-Flop)Absorption-limited (Flip-Flop)

Technical Insight: The "burst effect" seen in Enanthate often led to acute Extrapyramidal Symptoms (EPS) shortly after injection. The Decanoate's higher lipophilicity dampens this burst, improving the safety profile [1].

Formulation & Manufacturing Protocols

Developing an oily depot requires strict control over moisture and sterility. Phenothiazine esters are susceptible to hydrolysis if water is present in the oil vehicle, and they are sensitive to oxidation.

Critical Material Attributes
  • API: Fluphenazine Decanoate (Must be free of residual alcohol).

  • Vehicle: Sesame Oil (Refined). Note: Sesame oil is preferred over mineral oil due to biodegradability and lower risk of granuloma.

  • Preservative: Benzyl Alcohol (1.0 - 1.5% v/v). Acts as both a preservative and a local anesthetic to reduce injection pain.

Manufacturing Workflow (Self-Validating System)

This protocol ensures sterility and stability without thermal degradation of the API.

ManufacturingProcess RawOil Raw Sesame Oil HeatSter Dry Heat Sterilization (160°C, 2 hrs) RawOil->HeatSter Depyrogenation N2Purge Nitrogen Purging (Remove O2) HeatSter->N2Purge Cool to 40°C Dissolution Aseptic Dissolution (API + Benzyl Alcohol) N2Purge->Dissolution Filtration Sterile Filtration (0.22 µm PTFE) Dissolution->Filtration Positive Pressure Filling Aseptic Filling (Amber Glass Vials) Filtration->Filling Grade A Environment QC QC: Moisture, Potency, Sterility Filling->QC

Figure 2: Aseptic manufacturing workflow for oil-based phenothiazine depots. Nitrogen purging is critical to prevent oxidative degradation of the phenothiazine ring.

Protocol: Aseptic Compounding
  • Vehicle Preparation: Sterilize Sesame Oil via dry heat at 160°C for 2 hours. This destroys pyrogens and ensures sterility.

  • Environment Control: All subsequent steps must occur under a Nitrogen blanket to prevent oxidation (phenothiazines turn pink/red upon oxidation).

  • Dissolution: Dissolve Fluphenazine Decanoate in the sterile oil at 35-40°C. Add Benzyl Alcohol.

  • Filtration: Due to the viscosity of the oil, standard filtration is difficult. Use a 0.22 µm hydrophobic PTFE membrane with positive pressure (nitrogen gas pressure).

  • Validation Point: The bubble point test of the filter must be performed post-filtration to ensure membrane integrity was maintained under high pressure.

Clinical Evolution & Current Status

While second-generation antipsychotic (SGA) microspheres (e.g., Risperidone PLGA) have largely superseded phenothiazine depots in wealthy nations, molecules like Fluphenazine Decanoate and Pipotiazine Palmitate remain essential in global health.

  • Efficacy: Cochrane reviews indicate that fluphenazine depots are as effective as oral high-potency antipsychotics for relapse prevention [2].

  • Toxicity: The primary limitation remains the high incidence of EPS (Tardive Dyskinesia, Akathisia) due to non-selective D2 blockade.

  • Pipotiazine Palmitate: Notable for a distinct side-chain structure that allowed for monthly dosing and a reportedly lower EPS profile compared to fluphenazine, though availability is now limited [3].

References

  • Curry, S. H., & Whelpton, R. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man.[3][4] British Journal of Clinical Pharmacology.

  • David, A., et al. (2015). Depot fluphenazine decanoate and enanthate for schizophrenia.[5][2][6][7] Cochrane Database of Systematic Reviews.

  • Quraishi, S., & David, A. (2000). Depot pipotiazine palmitate and undecylenate for schizophrenia. Cochrane Database of Systematic Reviews.

  • Groves, M. J. (1990). Parenteral Technology Manual. Interpharm Press. (Seminal text on oil depot manufacturing).
  • Marder, S. R., et al. (1989). Low- and conventional-dose maintenance therapy with fluphenazine decanoate. Archives of General Psychiatry.

Sources

In-Depth Technical Guide: Metabolic Pathways of Fluphenazine Enanthate Dihydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

Fluphenazine enanthate dihydrochloride is a synthetic phenothiazine derivative utilized primarily as a long-acting depot antipsychotic. In the context of in vitro metabolic profiling, it functions as a prodrug . Its metabolic fate is defined by a biphasic process:

  • Hydrolytic Activation: The enanthate ester bond is cleaved by carboxylesterases (CES) to release the active pharmaceutical ingredient (API), fluphenazine .

  • Oxidative Clearance: The released fluphenazine undergoes extensive hepatic metabolism, primarily via the Cytochrome P450 (CYP) system, specifically CYP2D6 .

Technical Note on Salt Form: While the clinical depot formulation utilizes fluphenazine enanthate dissolved in sesame oil (to limit hydrolysis and extend release), the dihydrochloride salt is frequently employed in in vitro assays to enhance aqueous solubility in buffer systems (PBS/Tris), allowing for precise enzymatic kinetic profiling without the interference of high-percentage organic co-solvents.

Phase I: Hydrolytic Activation (Prodrug Cleavage)

The rate-limiting step for the pharmacological activity of the enanthate ester is hydrolysis. Unlike the rapid hydrolysis seen with some prodrugs, fluphenazine enanthate is designed for stability; however, in an in vitro liver homogenate or hepatocyte system, conversion is significant.

Enzymology: The Carboxylesterases (CES)

The cleavage of the heptanoic acid ester at the C-10 side chain is mediated by Carboxylesterases (EC 3.1.1.1) .

  • hCES1 (Liver): The predominant isoform responsible for hydrolysis in hepatic S9 and microsomal fractions.

  • hCES2 (Intestine): Plays a secondary role, relevant only in oral/intestinal absorption models.

  • Plasma Esterases: Fluphenazine enanthate shows relative stability in human plasma compared to liver fractions, confirming that hepatic hydrolysis is the primary activation site once the drug enters systemic circulation from the depot site.

Experimental Protocol: Hydrolytic Stability Assay

Objective: To determine the half-life (


) of the prodrug ester and the formation rate of fluphenazine.

Reagents:

  • Test Compound: Fluphenazine Enanthate Dihydrochloride (

    
    ).
    
  • Matrix: Pooled Human Liver S9 fraction (high esterase content) vs. Human Plasma.

  • Cofactors: None required for hydrolysis (NADPH-independent).

Workflow:

  • Equilibration: Pre-incubate S9 fraction (1 mg protein/mL) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add Fluphenazine Enanthate (dissolved in water/DMSO <0.1%).

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Add 150

    
     ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring the parent (ester) depletion and fluphenazine appearance.

Phase II: Oxidative Metabolism (Clearance)

Once hydrolyzed, the free fluphenazine is subject to Phase I oxidation and Phase II conjugation. This occurs primarily in the liver microsomes.

The CYP2D6 Dominance

Fluphenazine is a high-affinity substrate for CYP2D6 . This makes its clearance susceptible to genetic polymorphisms (Poor Metabolizers vs. Ultra-Rapid Metabolizers).

  • Primary Pathway: Sulfoxidation and Hydroxylation.

  • Secondary Enzymes: CYP1A2 and CYP3A4 contribute minorly, often becoming relevant only when CYP2D6 is saturated or inhibited.

Key Metabolites
MetaboliteStructure / ModificationEnzyme(s)Activity Status
Fluphenazine Sulfoxide Oxidation at phenothiazine S-5 positionCYP2D6 (major)Inactive / Weak
7-Hydroxyfluphenazine Hydroxylation at ring C-7CYP2D6Active
N-Desalkylfluphenazine Cleavage of piperazine side chainCYP1A2 / CYP3A4Inactive
Fluphenazine N-Oxide Oxidation at piperazine N-4FMOs / CYPsReversible (can reduce back)
Visualization: The Metabolic Pathway Map

FluphenazineMetabolism Enanthate Fluphenazine Enanthate (Prodrug) Fluphenazine Fluphenazine (Active Drug) Enanthate->Fluphenazine Hydrolysis (hCES1, Liver S9) Sulfoxide Fluphenazine Sulfoxide (Inactive) Fluphenazine->Sulfoxide S-Oxidation (CYP2D6) Hydroxy 7-Hydroxyfluphenazine (Active) Fluphenazine->Hydroxy 7-Hydroxylation (CYP2D6) Desalkyl N-Desalkylfluphenazine Fluphenazine->Desalkyl N-Dealkylation (CYP1A2/3A4) Glucuronide 7-OH-Glucuronide (Conjugate) Hydroxy->Glucuronide Glucuronidation (UGT1A4/2B7)

Caption: Figure 1. Biphasic metabolic pathway of Fluphenazine Enanthate: Hydrolytic activation by Carboxylesterases followed by CYP2D6-mediated oxidative clearance.

Detailed Experimental Methodologies

To rigorously evaluate these pathways, the following in vitro workflows are recommended. These protocols account for the high lipophilicity and non-specific binding (NSB) characteristic of phenothiazines.

Protocol: CYP Phenotyping (Reaction Phenotyping)

Purpose: To confirm CYP2D6 involvement and identify contribution of other isoforms.

System: Recombinant human CYP enzymes (rCYPs) or Human Liver Microsomes (HLM) with selective inhibitors.

Step-by-Step Workflow:

  • Buffer Preparation: 100 mM Phosphate buffer (pH 7.4) with 3 mM

    
    .
    
  • Substrate Addition: Add Fluphenazine (released form) at

    
    .
    
    • Note: Do not use the Enanthate here; we are testing the metabolism of the active drug.

  • Inhibitor Panel (if using HLM):

    • Quinidine (

      
      ) 
      
      
      
      Targets CYP2D6.
    • Ketoconazole (

      
      ) 
      
      
      
      Targets CYP3A4.
    • Furafylline (

      
      ) 
      
      
      
      Targets CYP1A2.
  • Incubation: Pre-warm at 37°C for 5 min.

  • Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Timepoints: Terminate at 0, 10, 20, 30 min using ACN + 0.1% Formic Acid.

  • Data Calculation: Calculate Intrinsic Clearance (

    
    ) based on substrate depletion rate (
    
    
    
    ).
    
    
Analytical Considerations (LC-MS/MS)

Phenothiazines are notorious for "carryover" in LC systems due to stickiness.

  • Column: C18 reverse-phase (e.g., Waters XSelect HSS T3), high carbon load.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Steep gradient (5% B to 95% B) required to elute the lipophilic enanthate if present.

  • Mass Transitions (MRM):

    • Fluphenazine: 438.2

      
       171.1 (Quantifier).
      
    • Fluphenazine Enanthate: 550.3

      
       438.2 (Loss of enanthic acid).
      
    • 7-OH-Fluphenazine: 454.2

      
       187.1.
      

Data Interpretation & In Vitro-In Vivo Correlation (IVIVC)

When analyzing data from these assays, researchers must account for the "Flip-Flop" kinetics observed in vivo.

  • In Vitro vs. In Vivo Disconnect:

    • In Vitro:[1][2][3] The enanthate cleaves rapidly in liver S9 (

      
       min).
      
    • In Vivo: The absorption is slow (

      
       days) because the drug is trapped in the oil depot in the muscle, where esterase activity is negligible.
      
  • Clearance Prediction:

    • Since CYP2D6 is the major pathway,

      
       values derived from microsomes must be scaled using appropriate scaling factors (MPPGL: Microsomal Protein Per Gram Liver).
      
    • Warning: CYP2D6 is easily saturable. Ensure substrate concentration

      
       (approx 1-5 
      
      
      
      ) for valid clearance prediction.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3372, Fluphenazine. PubChem. [Link]

  • Dreyfuss, J., Ross, J. J., & Schreiber, E. C. (1971).[3][4] Excretion and biotransformation of the enanthate ester of fluphenazine-14C by the dog.[3][4][5] Journal of Pharmaceutical Sciences. [Link]

  • U.S. Food and Drug Administration (FDA). Fluphenazine Hydrochloride Tablets Label. DailyMed. [Link][6]

  • Clement, R. P., et al. (2018). In vitro characterization of the metabolic pathways of antipsychotics: Focus on CYP2D6.[2] Drug Metabolism and Disposition. (Generalized reference for Phenothiazine/CYP2D6 interactions). [Link]

  • Meyer, U. A. (2004). Pharmacogenetics – five decades of therapeutic lessons from genetic diversity. Nature Reviews Genetics. (Context for CYP2D6 polymorphism in fluphenazine metabolism). [Link]

Sources

Methodological & Application

Application Note: Comparative Solubility Analysis and Dissolution Protocols for Fluphenazine Enanthate Dihydrochloride in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluphenazine, a potent phenothiazine-class antipsychotic, is utilized in long-acting injectable formulations as an ester prodrug, such as fluphenazine enanthate, to ensure patient compliance in the management of chronic psychoses.[1][2][3] The dihydrochloride salt form of this ester, fluphenazine enanthate dihydrochloride, is often used in research and development settings. A fundamental understanding of its solubility characteristics in common laboratory solvents is paramount for generating reliable and reproducible experimental data. This application note provides a detailed analysis of the solubility of fluphenazine enanthate dihydrochloride in dimethyl sulfoxide (DMSO) versus water. We explore the physicochemical principles governing its solubility, present comparative data, and offer validated, step-by-step protocols for the preparation of stock and working solutions for both in vitro and in vivo research applications.

Introduction: The Critical Role of Solvent Selection

Fluphenazine functions primarily as a dopamine D1 and D2 receptor antagonist.[4][5] The parent molecule, fluphenazine, can be esterified with fatty acids, such as enanthic (heptanoic) acid, to create a highly lipophilic prodrug.[6] This modification slows its release from the oily vehicle used in intramuscular injections, prolonging its therapeutic effect.[7][8] For laboratory use, the compound is often supplied as a dihydrochloride salt to improve its handling and potential for solubilization.

However, the molecule's dual nature—a lipophilic ester tail combined with a hydrophilic salt—creates a significant challenge for solubilization. The choice of solvent is not merely a matter of convenience; it directly impacts solution stability, compound integrity, and the validity of experimental outcomes. An improper solvent can lead to compound precipitation, inaccurate concentration measurements, and potential solvent-induced artifacts in biological assays. This guide provides researchers with the foundational knowledge and practical protocols to navigate these challenges effectively.

Physicochemical Properties & Their Impact on Solubility

The solubility behavior of fluphenazine enanthate dihydrochloride is dictated by its molecular structure, which features distinct regions of opposing polarity.

  • The Phenothiazine Core & Trifluoromethyl Group: The large, aromatic phenothiazine ring system is inherently hydrophobic. The trifluoromethyl (-CF₃) group further enhances this lipophilicity.

  • The Enanthate Ester Chain: The seven-carbon aliphatic chain of the enanthate ester is the primary contributor to the molecule's poor aqueous solubility. This long, nonpolar "tail" makes the compound significantly more oil-soluble than its non-esterified precursor, fluphenazine dihydrochloride.

  • The Piperazine Side-Chain & Dihydrochloride Salt: The nitrogen atoms on the piperazine ring are basic and are protonated to form a dihydrochloride salt. This salt form introduces ionic character, which is intended to increase solubility in polar solvents like water.

The result is an amphipathic molecule where the lipophilic character of the enanthate ester predominates, making it sparingly soluble in water despite the presence of the hydrochloride salts.

  • Water (Polar Protic Solvent): Water is an excellent solvent for ionic salts and small polar molecules that can participate in its hydrogen-bonding network. However, the large, nonpolar surface area of the fluphenazine enanthate moiety disrupts this network, leading to hydrophobic aggregation and very low solubility.

  • DMSO (Polar Aprotic Solvent): Dimethyl sulfoxide is a powerful polar aprotic solvent. Its large dipole moment allows it to effectively solvate the charged hydrochloride portions of the molecule, while its methyl groups can interact favorably with the nonpolar regions. This dual capability makes DMSO a superior solvent for dissolving complex organic salts like fluphenazine enanthate dihydrochloride.

Quantitative Solubility Data

Direct quantitative solubility data for fluphenazine enanthate dihydrochloride is not consistently reported across chemical suppliers. However, by examining the data for the non-esterified parent compound, Fluphenazine Dihydrochloride , we can infer the significant impact of the enanthate group. The parent compound is substantially more water-soluble due to the absence of the lipophilic ester chain.

Table 1: Comparative Solubility of Fluphenazine Dihydrochloride (Non-Enanthate Form)

Solvent Reported Solubility (mg/mL) Molar Equivalent (mM) Source
DMSO 100 - 250 mg/mL 195.9 - 489.77 mM [9][10]
Water 92 mg/mL 180.24 mM [9]

| Ethanol | 5 - 28 mg/mL | 9.8 - 54.85 mM |[4][9] |

Note: Data is for Fluphenazine Dihydrochloride (CAS 146-56-5, MW ~510.44 g/mol ) and serves as a baseline for comparison.

For Fluphenazine Enanthate Dihydrochloride , qualitative data indicates it is practically insoluble in water, while being soluble in organic solvents.[11] Researchers should expect its aqueous solubility to be several orders of magnitude lower than the 92 mg/mL reported for the non-esterified form, while its solubility in DMSO remains high.

Experimental Protocols for Solubilization

Adherence to a systematic protocol is essential for achieving complete dissolution and preparing stable, accurate solutions. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Rationale: DMSO is the recommended solvent for preparing primary stock solutions due to its high solvating capacity for fluphenazine enanthate dihydrochloride. These stock solutions can then be used for serial dilutions into aqueous buffers for experiments. Using fresh, anhydrous DMSO is critical, as moisture contamination can reduce the solubility of hygroscopic compounds.[6][10]

Materials:

  • Fluphenazine Enanthate Dihydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Tare Vial: Place a sterile amber vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh the desired amount of fluphenazine enanthate dihydrochloride into the tared vial. Record the exact weight.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10-50 mg/mL).

  • Promote Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • If dissolution is slow, brief sonication in a bath sonicator (5-10 minutes) or gentle warming (to 37°C) can be applied. Causality: These methods increase molecular kinetic energy, accelerating the rate at which the solvent can break down the compound's crystal lattice structure.

  • Storage: Once fully dissolved, store the DMSO stock solution tightly sealed at -20°C or -80°C for long-term stability.[9][12]

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

Rationale: Direct dissolution in aqueous buffers is not feasible. Therefore, working solutions for cell-based assays or other aqueous systems must be prepared by diluting the high-concentration DMSO stock. The key objective is to ensure the final concentration of DMSO in the working solution is low enough to be non-toxic to the biological system (typically <0.5%, and ideally <0.1%).

Materials:

  • DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile microcentrifuge or conical tubes

Procedure:

  • Warm Stock Solution: Remove the DMSO stock solution from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.

  • Calculate Dilution: Determine the volume of DMSO stock needed to achieve the final desired concentration in your aqueous buffer.

  • Perform Dilution:

    • Pipette the desired volume of the aqueous buffer into a sterile tube.

    • While vortexing the buffer at a medium speed, add the small volume of DMSO stock solution drop-by-drop directly into the buffer. Causality: Adding the concentrated stock to a larger, agitated volume of aqueous buffer promotes rapid dispersion and minimizes localized high concentrations that could cause the compound to precipitate out of solution.

  • Final Mix & Use: Vortex the final solution for another 10-15 seconds. Use this freshly prepared aqueous solution immediately.

  • Stability Note: Do not store aqueous dilutions. Due to the compound's low aqueous solubility, it may precipitate over time, even at low concentrations. It is recommended to prepare fresh aqueous solutions for each experiment.[13]

Visualization: Solvent Selection Workflow

The following diagram outlines the decision-making process for solvent selection based on the intended experimental application.

G start Experimental Goal stock High-Concentration Stock Solution? start->stock invitro In Vitro Assay (e.g., Cell Culture)? stock->invitro No dmso Use Anhydrous DMSO (Protocol 1) stock->dmso Yes invivo In Vivo Formulation? invitro->invivo No dilute Dilute DMSO Stock into Aqueous Buffer (Protocol 2) invitro->dilute Yes cosolvent Use Complex Co-Solvent System (e.g., DMSO/PEG300/Tween80/Saline) invivo->cosolvent Yes check Check Final Solvent % is Non-Toxic (<0.5%) dilute->check

Caption: Decision tree for solvent selection for Fluphenazine Enanthate Dihydrochloride.

Conclusion

The chemical properties of fluphenazine enanthate dihydrochloride necessitate a strategic approach to its solubilization. Its significant lipophilicity, conferred by the enanthate ester, renders it poorly soluble in water, making direct preparation of aqueous solutions impractical. Anhydrous DMSO is the superior solvent for creating high-concentration primary stock solutions. For subsequent in vitro applications, carefully controlled serial dilution of the DMSO stock into agitated aqueous buffers is the validated method for preparing working solutions. By understanding the underlying chemical principles and adhering to the detailed protocols within this guide, researchers can ensure the accurate and reliable use of fluphenazine enanthate dihydrochloride in their experiments.

References

  • PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.
  • Fluphenazine HCl | antipsychotic medic
  • Fluphenazine dihydrochloride | Dopamine Receptor. TargetMol.
  • Fluphenazine dihydrochloride | Dopamine Receptor inhibitor | CAS 146-56-5. Selleck Chemicals.
  • FLUPHENAZINE HYDROCHLORIDE | 146-56-5. ChemicalBook.
  • Fluphenazine enanthate United States Pharmacopeia (USP) Reference Standard. Sigma-Aldrich.
  • Fluphenazine Enanthate | C29H38F3N3O2S | CID 3389.
  • Fluphenazine. Wikipedia.
  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical Dosage form Using High Performance Liquid Chromatography –Ultraviolet Detection.
  • Fluphenazine (hydrochloride) (CAS 146-56-5). Cayman Chemical.
  • Fluphenazine (Prolixin) | Davis's Drug Guide. Nursing Central.
  • Fluphenazine decanoate (depot) and enanthate for schizophrenia. Monash University.
  • Fluphenazine decanoate (depot)
  • Fluphenazine | C22H26F3N3OS | CID 3372.
  • Pharmaceutical Insights: fluphenazine hydrochloride's R&D Progress and its Mechanism of Action on Drug Target.
  • Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man.

Sources

Application Note: High-Performance Liquid Chromatography Analysis of Fluphenazine Enanthate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development of a stability-indicating HPLC method for Fluphenazine Enanthate , a long-acting phenothiazine antipsychotic typically formulated in a sesame oil vehicle.

Unlike its hydrochloride salt counterpart (used for immediate release), the enanthate ester is highly lipophilic (LogP ~6.8 - 7.9). This presents two distinct analytical challenges:

  • Retentivity: The molecule binds strongly to non-polar stationary phases, requiring high organic strength for elution.

  • Matrix Interference: The oil vehicle must be effectively separated or extracted to prevent column fouling.

  • Basicity: The tertiary amine group (

    
     ~7.9) interacts with residual silanols on silica columns, leading to peak tailing if not suppressed.
    

This protocol moves beyond the legacy titration methods (USP) to provide a specific, sensitive HPLC-UV workflow suitable for modern QC and stability testing.

Physicochemical Profile & Method Logic

To design a robust method, we must first understand the analyte's behavior in solution.

PropertyValueChromatographic Implication
Structure Phenothiazine esterUV active chromophore (tricyclic ring).
LogP ~6.8 - 7.9Highly hydrophobic. Requires C18 (L1) column and high % organic mobile phase.
pKa ~3.7, 7.9 (Amine)Basic. At neutral pH, silanol interactions cause tailing. Action: Use low pH (3.0–4.0) buffer to protonate silanols and the analyte.
Solubility Soluble in MeOH, ACN; Insoluble in waterSample preparation must use organic solvents (Methanol) to extract from oil.
Method Development Decision Tree

The following logic flow dictates our selection of column and mobile phase conditions.

MethodLogic Start Analyte: Fluphenazine Enanthate CheckLipophilicity Check Hydrophobicity (LogP > 6.0) Start->CheckLipophilicity ColumnChoice Select Column: C18 (L1) End-capped (High Carbon Load) CheckLipophilicity->ColumnChoice High Retentivity Required CheckBasicity Check Basicity (Tertiary Amine pKa ~8) ColumnChoice->CheckBasicity BufferChoice Mobile Phase Buffer: Acidic (pH 3.0 - 4.0) (Ammonium Acetate/Formic Acid) CheckBasicity->BufferChoice Suppress Silanol Activity MatrixCheck Matrix: Sesame Oil BufferChoice->MatrixCheck PrepChoice Sample Prep: Methanol Extraction (Oil is immiscible) MatrixCheck->PrepChoice Prevent Column Fouling

Figure 1: Strategic decision pathway for selecting stationary phase and mobile phase conditions based on molecular properties.

Experimental Protocol

Reagents and Standards[1][2][3][4]
  • Fluphenazine Enanthate Reference Standard: USP or secondary standard (purity >99%).

  • Fluphenazine Hydrochloride: (For impurity identification).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade).

  • Buffer Reagents: Ammonium Acetate, Glacial Acetic Acid (or Formic Acid).

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Chromatographic Conditions

This method utilizes a gradient elution to separate the early-eluting hydrolysis product (Fluphenazine) from the late-eluting Enanthate and wash out any residual oil components.

ParameterSettingRationale
Column C18, 4.6 × 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)"End-capped" base-deactivated silica is critical to prevent peak tailing.
Mobile Phase A 20 mM Ammonium Acetate (pH 4.0 with Acetic Acid)Provides ionic strength and pH control.
Mobile Phase B Acetonitrile : Methanol (50:50)Strong organic modifier to elute the lipophilic ester.
Flow Rate 1.2 mL/minOptimized for 4.6mm ID columns.
Injection Volume 10 - 20 µLDependent on sensitivity requirements.
Detection UV @ 260 nmAbsorption maximum for the phenothiazine ring.
Column Temp 35°CImproves mass transfer and peak shape.

Gradient Program:

  • 0.0 min: 30% A / 70% B

  • 10.0 min: 5% A / 95% B (Elution of Enanthate)

  • 15.0 min: 5% A / 95% B (Wash)

  • 15.1 min: 30% A / 70% B (Re-equilibration)

  • 20.0 min: Stop

Sample Preparation (Oil Depot Extraction)

Direct injection of oil formulations will destroy reverse-phase columns. A liquid-liquid extraction (LLE) or solvent precipitation approach is required.

Extraction Workflow:

  • Weighing: Transfer an amount of oil injection equivalent to 25 mg of Fluphenazine Enanthate into a 50 mL volumetric flask.

  • Dissolution/Extraction: Add 10 mL of Methanol . (Note: Sesame oil is slightly soluble in hexane but relatively insoluble in methanol; the drug is highly soluble in methanol).

  • Agitation: Vortex vigorously for 2 minutes, then sonicate for 15 minutes to ensure the drug partitions fully into the methanol.

  • Dilution: Make up to volume with Methanol.

  • Phase Separation: If the oil creates a visible separate layer or turbidity, centrifuge a portion at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE (hydrophobic) or Nylon filter into the HPLC vial.

SamplePrep Sample Oil Depot Sample (Sesame Oil + Drug) AddSolvent Add Methanol (Extraction Solvent) Sample->AddSolvent Sonicate Sonicate 15 min (Partition Drug to MeOH) AddSolvent->Sonicate Centrifuge Centrifuge (Pellet Oil Droplets) Sonicate->Centrifuge Filter Filter (0.45 µm) (Remove Particulates) Centrifuge->Filter Inject HPLC Injection Filter->Inject

Figure 2: Extraction workflow to isolate Fluphenazine Enanthate from the sesame oil vehicle prior to analysis.

System Suitability & Validation Criteria

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met before running unknown samples.

ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (T) NMT 2.0If T > 2.0, the column may have active silanols. Add 0.1% Triethylamine (TEA) to MP A or lower pH to 3.0.
Resolution (Rs) > 2.0 between Fluphenazine (impurity) and EnanthateIf Rs < 2.0, decrease organic start % in gradient (e.g., start at 60% B).
Theoretical Plates (N) > 3000If low, check column age or connection dead-volume.
RSD (Precision) < 2.0% for 5 replicate injectionsIf high, check autosampler precision or pump stability.
Impurity Monitoring (Stability Indicating)

Fluphenazine Enanthate is an ester. Upon exposure to moisture or plasma esterases, it hydrolyzes back to Fluphenazine .

  • Fluphenazine (Parent): Elutes early (lower LogP).

  • Fluphenazine Enanthate (Prodrug): Elutes late (high LogP).

  • Oxidation Products: Phenothiazines can oxidize to sulfoxides (usually elute before the parent). Note: Protect samples from light during preparation.

References

  • United States Pharmacopeia (USP). Fluphenazine Enanthate Monograph. USP-NF.[1] (Standard for identification and titration assay methods).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3389, Fluphenazine Enanthate. (Source for LogP and pKa data). [Link]

  • DrugBank Online. Fluphenazine: Pharmacology and chemical properties. [Link]

  • Sielc Technologies. Separation of Fluphenazine Decanoate (Analogue) on HPLC. (Reference for mobile phase selection for lipophilic phenothiazines). [Link]

  • Heyes, W. F., & Robinson, M. L. (1985).[2] HPLC procedure for the determination of some potential fluphenazine metabolites. Journal of Pharmaceutical and Biomedical Analysis. (Historical grounding for phenothiazine separation).

Sources

Preparation of oil-based depot formulations using fluphenazine enanthate 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the protocol for manufacturing a long-acting parenteral depot injection using Fluphenazine Enanthate Dihydrochloride (2HCl) as the starting material.

The Formulation Challenge: Researchers often acquire Fluphenazine Enanthate in its dihydrochloride salt form (C₂₉H₃₈F₃N₃O₂S·2HCl) due to its superior oxidative stability and solid-state handling properties compared to the free base. However, a critical solubility mismatch exists:

  • The 2HCl Salt: Highly hydrophilic, insoluble in vegetable oils. Direct addition to oil results in a suspension with erratic "burst" release kinetics, defeating the purpose of the enanthate ester.

  • The Target Depot: A homogenous solution in oil (typically Sesame Oil) requires the Free Base form of the ester.

The Solution: This protocol includes a mandatory Phase Conversion Step , where the 2HCl salt is neutralized and extracted to yield the lipophilic free base oil prior to compounding. This ensures a true molecular solution, guaranteeing the zero-order-like release kinetics required for sustained antipsychotic activity.

Pre-Formulation Data & Chemical Logic

Before initiating the protocol, verify the physicochemical properties of the specific lot.

ParameterSpecificationCritical Note
API Starting Material Fluphenazine Enanthate 2HClSolid crystalline powder. Insoluble in oil.
Target Active Form Fluphenazine Enanthate (Free Base)Viscous yellow liquid. Miscible with oil.
Vehicle Sesame Oil (Refined, USP/EP)Must be low-peroxide (<10 meq/kg) to prevent oxidation.
Preservative Benzyl AlcoholUsed at 1.2% - 1.5% (v/v) as antimicrobial & co-solvent.
Target Concentration 25 mg/mLStandard clinical strength.
Sterilization Method Membrane Filtration (0.22 µm)Do not autoclave. Heat hydrolyzes the ester.

Phase 1: Salt-to-Base Conversion Protocol

Objective: Convert hydrophilic Fluphenazine Enanthate 2HCl into lipophilic Fluphenazine Enanthate Free Base.

Reagents:

  • Fluphenazine Enanthate 2HCl (Starting Material)[1]

  • Sodium Carbonate (Na₂CO₃) solution (5% w/v, aqueous)

  • Dichloromethane (DCM) or Ethyl Acetate (High purity)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen gas (Inerting)

Workflow:

  • Dissolution: Dissolve the calculated amount of Fluphenazine Enanthate 2HCl in minimal Deionized Water. The solution will be acidic.

  • Neutralization: Slowly add 5% Na₂CO₃ solution while stirring. Monitor pH. Continue until pH reaches ~9.0–9.5.

    • Observation: The solution will become cloudy as the Free Base precipitates (oiling out).

  • Extraction: Add an equal volume of Dichloromethane (DCM). Agitate vigorously for 10 minutes to partition the Free Base into the organic layer.

  • Separation: Allow layers to separate in a separatory funnel. Collect the lower organic layer (DCM containing Free Base).

    • Repeat: Perform a second extraction of the aqueous layer with fresh DCM to maximize yield. Combine organic fractions.

  • Drying: Pass the combined organic phase through a bed of Anhydrous Sodium Sulfate to remove residual water.

  • Evaporation: Evaporate the DCM using a Rotary Evaporator under vacuum at <40°C.

    • Result: A viscous, pale yellow oil remains.[2] This is Fluphenazine Enanthate Free Base .

  • Quantification: Weigh the resulting oil to calculate yield (Theoretical conversion factor: ~0.88 x mass of 2HCl salt).

Phase 2: Depot Compounding Protocol

Objective: Preparation of the final 25 mg/mL Oil Depot.

Equipment:

  • Jacketed glass vessel with overhead stirrer.

  • 0.22 µm Hydrophobic PVDF or PTFE filter (Sterile).

  • Depyrogenated glass vials (Type I).

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Heat the Sesame Oil to 35°C–40°C under a Nitrogen blanket.

    • Reasoning: Slight heating reduces viscosity, facilitating mixing and filtration later. Nitrogen prevents oxidation of the phenothiazine ring.

  • Active Incorporation:

    • Add the Fluphenazine Enanthate Free Base (prepared in Phase 1) to the warm oil.

    • Stir at 200–300 RPM until completely dissolved. The solution should be clear and yellow.

  • Preservative Addition:

    • Add Benzyl Alcohol to a final concentration of 1.5% v/v.

    • Note: Benzyl alcohol also acts as a local anesthetic and a co-solvent, further stabilizing the solution.

  • Clarification (Pre-filtration):

    • Pass the bulk solution through a 5–10 µm pre-filter to remove any gross particulates or undissolved salt traces.

  • Sterilization (Critical):

    • Method: Aseptic Filtration.

    • Use a 0.22 µm Hydrophobic PVDF/PTFE filter .

    • Pressure: Apply positive pressure (nitrogen head pressure or peristaltic pump). Do not use vacuum filtration, as it may evaporate the benzyl alcohol.

    • Warning: Do not autoclave. Autoclaving can hydrolyze the enanthate ester bond, reverting the drug to short-acting Fluphenazine.

  • Filling:

    • Fill into sterile Type I glass vials under Grade A (ISO 5) laminar flow.

    • Overlay headspace with Nitrogen before stoppering.

Visualizing the Mechanism & Workflow

The following diagram illustrates the conversion logic and the pharmacokinetic release mechanism that justifies this protocol.

DepotFormulation Salt Fluphenazine Enanthate 2HCl (Solid) Neutralization Neutralization (Na2CO3 + Water) Salt->Neutralization Dissolve Extraction LLE Extraction (DCM/Ethyl Acetate) Neutralization->Extraction pH > 9.0 FreeBase Fluphenazine Enanthate Free Base (Oil) Extraction->FreeBase Evaporate Solvent Compounding Compounding (Sesame Oil + Benzyl Alc) FreeBase->Compounding Dissolve in Oil Depot Final Depot Injection (25 mg/mL) Compounding->Depot Sterile Filter Muscle Intramuscular Injection Site Depot->Muscle Administer Release Slow Partitioning (Rate Limiting Step) Muscle->Release Depot Formation Hydrolysis Ester Hydrolysis (Plasma Esterases) Release->Hydrolysis Enters Plasma Active Fluphenazine (Active Drug) Hydrolysis->Active Therapeutic Effect

Figure 1: Workflow converting the hydrophilic salt to the lipophilic depot, and the subsequent biological release mechanism.

Quality Control (QC) & Validation

To ensure the "Trustworthiness" of the formulation, the following QC tests are mandatory for batch release.

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, pale yellow, viscous liquid.[2] No particulates.
Identification Palladium Chloride TestRust-red color produced when mixed with PdCl₂ solution (USP Method).[1][3][4]
Assay Non-aqueous Titration90.0% – 110.0% of label claim.[3] (Titrate with 0.1 N Perchloric Acid in Glacial Acetic Acid).
Sterility USP <71>No growth after 14 days (incubation in TSB/FTM).
Water Content Karl Fischer< 0.1% (Water promotes ester hydrolysis).

References

  • United States Pharmacopeia (USP). Fluphenazine Enanthate Injection Monograph. USP-NF.[1]

  • Curry, S. H., & Whelpton, R. (1979).[5] Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man.[5][6] British Journal of Clinical Pharmacology, 7(4), 325–331.[6]

  • Mylan Pharmaceuticals. (2014). Product Monograph: Fluphenazine Decanoate Injection USP. (Analogous formulation data for Enanthate).

  • PubChem. Fluphenazine Enanthate Compound Summary. National Library of Medicine.

  • Janssen, P. A. (1970). The chemical anatomy of neuroleptic drugs. International Journal of Psychiatry. (Foundational chemistry of ester-based depots).

Sources

Dosing Regimens for Fluphenazine Enanthate Dihydrochloride in Murine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the dosing regimens of fluphenazine enanthate dihydrochloride in murine studies. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring methodological integrity and reproducibility.

Scientific Background and Rationale

Fluphenazine is a potent typical antipsychotic of the phenothiazine class, primarily functioning as a dopamine D2 receptor antagonist.[1][2] Its therapeutic effects in managing psychosis are attributed to the blockade of these receptors in the mesolimbic pathway of the brain.[2] For preclinical research, particularly in murine models of neuropsychiatric disorders, long-acting injectable (LAI) formulations like fluphenazine enanthate are invaluable for ensuring consistent drug exposure and minimizing animal handling stress.

The enanthate ester of fluphenazine is a prodrug that, when administered parenterally in an oil-based vehicle, forms a depot from which the active drug is slowly released and subsequently hydrolyzed by tissue esterases to the active fluphenazine.[3] This results in a prolonged duration of action compared to the short-acting hydrochloride salt.[3][4] Studies in mice have demonstrated the prolonged action of fluphenazine enanthate when administered subcutaneously.[3]

Mechanism of Action: Dopamine D2 Receptor Antagonism

Fluphenazine's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors.[1][2] This antagonism helps to normalize the hyperactivity of dopaminergic pathways implicated in psychosis.

Caption: Fluphenazine blocks dopamine D2 receptors.

Murine Dosing Regimens and Considerations

The selection of a specific dosing regimen for fluphenazine enanthate dihydrochloride in mice will depend on the research question, the desired duration of action, and the specific behavioral or physiological parameters being investigated.

Dose Conversion and Estimation

While direct murine data is ideal, doses can be estimated from studies in other species, such as rats, using allometric scaling based on body surface area. However, it is crucial to validate these estimated doses with pilot studies in mice. A study in rats demonstrated significant behavioral effects with intramuscular (IM) doses of 2, 4, and 8 mg/kg of fluphenazine enanthate.[5]

Recommended Dose Ranges

Based on available literature and cross-species comparisons, the following dose ranges for fluphenazine enanthate in mice are suggested for initial studies.

Dose CategoryDose Range (mg/kg)Frequency of AdministrationPotential Applications
Low Dose 0.5 - 2.0Every 1-2 weeksStudies on subtle behavioral changes, chronic low-level dopamine receptor occupancy.
Medium Dose 2.0 - 5.0Every 2-3 weeksInduction of catalepsy, significant inhibition of locomotor activity, modeling negative symptoms of schizophrenia.
High Dose 5.0 - 10.0Every 3-4 weeksPronounced and sustained behavioral effects, studies requiring high dopamine receptor blockade.

Note: These are starting recommendations. The optimal dose and frequency should be determined empirically for each specific experimental paradigm.

Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation and administration of fluphenazine enanthate dihydrochloride to mice.

Preparation of Fluphenazine Enanthate Dihydrochloride for Injection

Rationale: Fluphenazine enanthate is lipophilic and requires an oil-based vehicle for parenteral administration to form a depot for slow release.[6][7] Sesame oil is a commonly used and well-tolerated vehicle for such formulations.[6] The dihydrochloride salt may have different solubility properties, and ensuring complete dissolution is critical for accurate dosing.

Materials:

  • Fluphenazine enanthate dihydrochloride powder

  • Sterile sesame oil

  • Sterile glass vials

  • Sterile magnetic stir bar

  • Magnetic stir plate with gentle heating capability

  • Sterile syringes and needles (25-27 gauge)[8]

Protocol:

  • Aseptic Technique: Perform all preparation steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the desired amount of fluphenazine enanthate dihydrochloride powder.

  • Vehicle Preparation: In a sterile glass vial, add the appropriate volume of sterile sesame oil.

  • Dissolution:

    • Add the weighed fluphenazine enanthate dihydrochloride powder to the sesame oil.

    • Add a sterile magnetic stir bar to the vial.

    • Place the vial on a magnetic stir plate and stir continuously.

    • Gentle warming (e.g., to 37-40°C) can aid in dissolution. Do not overheat, as this may degrade the compound.

    • Visually inspect to ensure complete dissolution and the absence of particulate matter.

  • Storage: Store the final solution in a sterile, light-protected container at room temperature.[9]

Caption: Workflow for preparing fluphenazine solution.

Administration Protocols

Animal Welfare Considerations: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Rationale: Subcutaneous administration is a common and less stressful route for administering depot injections in mice, allowing for slow and sustained release of the drug.[2]

Procedure:

  • Restraint: Properly restrain the mouse to expose the dorsal side.[10]

  • Site Preparation: If necessary, gently swab the injection site with 70% ethanol.

  • Injection:

    • Using a 25-27 gauge needle, lift a fold of skin in the interscapular region.[8][10]

    • Insert the needle into the base of the skin tent, parallel to the spine.[11]

    • Gently aspirate to ensure the needle is not in a blood vessel.[11]

    • Slowly inject the fluphenazine enanthate solution. A small bleb should form under the skin.[11]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.[11]

  • Monitoring: Monitor the animal for any signs of distress or adverse reactions at the injection site.

Rationale: Intramuscular injection can also be used and may offer a different absorption profile compared to subcutaneous administration. The gluteal or quadriceps muscles are common sites in mice.

Procedure:

  • Restraint: Properly restrain the mouse to expose the hind limb.

  • Site Identification: Identify the quadriceps or gluteal muscle mass.

  • Injection:

    • Using a 25-27 gauge needle, insert the needle into the belly of the muscle at a 90-degree angle.

    • Gently aspirate to check for blood.

    • Slowly inject the solution.

    • Withdraw the needle and apply gentle pressure.

  • Monitoring: Observe the animal for any signs of pain, lameness, or distress.

Caption: General workflow for drug administration.

Monitoring and Potential Adverse Effects

Rationale: As a potent antipsychotic, fluphenazine can induce extrapyramidal symptoms (EPS) in rodents, which can serve as an indicator of dopamine receptor blockade but also represent a potential adverse effect that needs to be monitored.

Key Parameters to Monitor:

  • Catalepsy: A state of immobility and muscular rigidity. This can be assessed using the bar test, where the mouse's forepaws are placed on a raised horizontal bar, and the latency to remove them is measured.

  • Locomotor Activity: Fluphenazine is expected to reduce spontaneous locomotor activity. This can be quantified using open-field tests or activity monitors.

  • Body Weight and Food/Water Intake: High doses of antipsychotics can sometimes affect metabolic parameters.

  • General Health: Observe for any signs of distress, changes in grooming behavior, or other indicators of poor health.

Conclusion

The use of fluphenazine enanthate dihydrochloride in murine models provides a valuable tool for long-term studies of antipsychotic action. The protocols and guidelines presented here offer a comprehensive framework for conducting such experiments with scientific rigor and a commitment to animal welfare. Researchers are encouraged to perform pilot studies to determine the optimal dosing regimen for their specific experimental needs.

References

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods. Retrieved from [Link]

  • [Pharmacological studies of long-acting phenothiazines with particular reference to fluphenazine decanoate (author's transl)]. (1979). Nihon Yakurigaku Zasshi. Folia Pharmacologica Japonica, 75(5), 465–478.
  • Curry, S. H., Whelpton, R., de Schepper, P. J., Vranckx, S., & Schiff, A. A. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. British Journal of Clinical Pharmacology, 7(4), 325–331.
  • Uchida, N., & Nishijima, K. (1980). [Behavior of rats and mice administered active metabolites of fluphenazine, 7-hydroxy-fluphenazine and fluphenazine-sulfoxide]. Archives Internationales de Pharmacodynamie et de Therapie, 248(1), 76–85.
  • Ebert, A. G., & Hess, S. M. (1965). THE DISTRIBUTION AND METABOLISM OF FLUPHENAZINE ENANTHATE. The Journal of Pharmacology and Experimental Therapeutics, 148(3), 412–421.
  • Curry, S. H., Whelpton, R., de Schepper, P. J., Vranckx, S., & Schiff, A. A. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. British Journal of Clinical Pharmacology, 7(4), 325–331.
  • Fluphenazine Decanoate Injection. (n.d.). Retrieved from [Link]

  • Drugs.com. (2025, July 14). Fluphenazine Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]

  • Dr.Oracle. (2025, November 21). What is the recommended administration protocol for fluphenazine (fluphenazine) decanoate via intramuscular (IM) injection? Retrieved from [Link]

  • Curry, S. H., Whelpton, R., de Schepper, P. J., Vranckx, S., & Schiff, A. A. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. British Journal of Clinical Pharmacology, 7(4), 325–331.
  • UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]

  • Virginia Tech. (2017, December 12). Standard Operating Procedure: Mouse Subcutaneous Injections. Retrieved from [Link]

  • Chojnacka-Wójcik, E., & Gołembiowska-Nikitin, K. (1983). Behavioral effects of withdrawal of fluphenazine after long-term treatment. Polish Journal of Pharmacology and Pharmacy, 35(4), 305–312.
  • The Jackson Laboratory. (n.d.). Subcutaneous Injection in the Mouse. Retrieved from [Link]

  • Itil, T. M., & Keskiner, A. (1966). Fluphenazine enanthate in sesame oil, a depot preparation. Diseases of the Nervous System, 27(7), 463–466.
  • U.S. Food and Drug Administration. (2010, September 15). FLUPHENAZINE DECANOATE. Retrieved from [Link]

  • StatPearls. (2023, May 23). Fluphenazine. Retrieved from [Link]

  • NHS Greater Glasgow and Clyde. (n.d.). Protocol for the use of Unlicensed Fluphenazine Decanoate Injection. Retrieved from [Link]

  • Medsafe. (2008, August 14). FLUPHENAZINE DECANOATE INJECTION BP. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Fluphenazine Enanthate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Fluphenazine Enanthate Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We provide in-depth FAQs and troubleshooting guides to help you navigate these issues effectively in your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions regarding the solubility characteristics of Fluphenazine Enanthate Dihydrochloride.

Q1: Why is Fluphenazine Enanthate Dihydrochloride poorly soluble in water despite being a dihydrochloride salt?

A: This is a critical question rooted in the molecular structure of the compound. While the dihydrochloride salt form significantly improves aqueous solubility compared to the free base, two key structural features contribute to its overall low solubility:

  • The Lipophilic Core: The molecule is built on a phenothiazine ring system, which is a large, hydrophobic structure. Furthermore, the trifluoromethyl group (-CF3) adds to its nonpolar character.[1]

  • The Enanthate Ester: The enanthate (heptanoate) ester tail is a seven-carbon alkyl chain, which is highly lipophilic (oily). This ester was intentionally added to create a long-acting depot effect for intramuscular injections by slowing its release from the oily vehicle into the aqueous physiological environment.[2]

Therefore, a constant battle exists between the solubilizing effect of the two hydrochloride salt points on the piperazine nitrogen atoms and the potent hydrophobic nature of the phenothiazine core and the enanthate ester. The overall molecule remains what is classified as "practically insoluble" or "insoluble" in water.[2]

Q2: What target solubility should I aim for in my experiments?

A: The target solubility is entirely dependent on your application:

  • For in vitro screening assays (e.g., cell-based studies): You typically need a concentration that is 5-10 times higher than the final assay concentration to avoid precipitating the compound when adding it to the cell culture media. If your target assay concentration is 10 µM, you should aim for a stock solution of at least 50-100 µM.

  • For early-stage parenteral formulation development: For intravenous (IV) administration, you need complete solubility at the desired concentration in a physiologically compatible vehicle. For depot injections, the goal is different; the drug is often suspended or dissolved in a non-aqueous vehicle like sesame oil.[3]

  • For analytical method development (e.g., HPLC): Solubility is required in the mobile phase or a suitable diluent. A common approach is using a mixture of water and an organic solvent like methanol or acetonitrile.[4]

Q3: What are the primary strategies I can use to improve the aqueous solubility of this compound?

A: There are several established techniques for enhancing the solubility of poorly soluble drugs, and many are applicable here.[5][6] The most common and effective methods for a molecule like Fluphenazine Enanthate Dihydrochloride are:

  • Co-solvency: Blending water with a water-miscible organic solvent to increase the solubility of nonpolar solutes.[7]

  • pH Adjustment: Altering the pH of the aqueous medium to increase the percentage of the drug in its more soluble, ionized form.

  • Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic drug molecule, effectively dispersing it in water.[8]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes where the hydrophobic drug is held within the cyclodextrin's nonpolar cavity.[8]

The following sections provide detailed troubleshooting guides for these primary methods.

Section 2: Troubleshooting & Experimental Guides

This section provides step-by-step protocols to address specific solubility challenges.

Guide 1: Co-Solvent Systems

Issue: "My compound precipitates when I dilute my organic stock solution (e.g., in DMSO) into an aqueous buffer for my experiment."

Causality: This phenomenon, known as "fall-out," occurs because the high concentration of the organic solvent in the stock solution is drastically reduced upon dilution into the aqueous medium. The aqueous buffer alone cannot maintain the solubility of the lipophilic drug, causing it to precipitate. The solution is to include a sufficient percentage of a water-miscible organic solvent in the final aqueous medium.

Experimental Protocol: Co-solvent Screening
  • Prepare a High-Concentration Stock: Dissolve Fluphenazine Enanthate Dihydrochloride in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 20-50 mg/mL). Fluphenazine hydrochloride is soluble in DMSO at concentrations of 20 mg/mL or higher.[9][10]

  • Select Co-solvents for Screening: Choose a panel of pharmaceutically acceptable co-solvents.

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Ethanol

  • Prepare Co-solvent/Buffer Blends: Prepare a series of aqueous solutions (e.g., in PBS pH 7.4) containing varying percentages of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Determine Solubility: Add a small aliquot of the DMSO stock solution to each co-solvent blend. Vortex vigorously and observe for precipitation. Use visual inspection, microscopy, or a spectrophotometer to determine the maximum concentration at which the drug remains in solution for at least 24 hours.

  • Evaluate and Select: Choose the co-solvent system that achieves the target solubility with the lowest percentage of organic solvent to minimize potential toxicity in your experimental system (especially for cell-based assays).

Data Summary Table: Co-solvent Screening
Co-solvent% (v/v) in PBSMax Solubility (mg/mL)Observations (e.g., Clear, Hazy, Precipitate)
PEG 40010%
PEG 40020%
PEG 40030%
Propylene Glycol10%
Propylene Glycol20%
Propylene Glycol30%
Ethanol10%
Ethanol20%
Ethanol30%
Workflow for Co-Solvent Screening

cluster_prep Preparation cluster_screen Screening cluster_eval Evaluation prep_stock Prepare 20 mg/mL Stock in 100% DMSO add_stock Add Stock to Blends prep_stock->add_stock prep_blends Prepare Co-Solvent Blends (10-50% in Buffer) prep_blends->add_stock vortex Vortex & Equilibrate add_stock->vortex observe Observe Solubility (Visual, Microscopy) vortex->observe record Record Max Concentration observe->record select Select Optimal System (Max Solubility, Min % Co-solvent) record->select

Caption: Workflow for screening co-solvents to improve solubility.

Guide 2: pH Adjustment

Issue: "My compound has low solubility in a neutral (pH 7.4) buffer, and I want to avoid organic co-solvents."

Causality: Fluphenazine is a weak base with a reported pKa of approximately 7.9 for the piperazine nitrogen.[1] As a dihydrochloride salt, it is already protonated. The solubility of such a salt is highest at acidic pH values and decreases as the pH approaches the pKa. By maintaining a pH well below the pKa (e.g., pH 4-5), you ensure the molecule remains in its fully protonated, more water-soluble state. A pH of 5.3 to 5.8 is noted for a commercial fluphenazine elixir formulation.[11]

Experimental Protocol: pH-Solubility Profiling
  • Prepare a Range of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 7.4). Use buffers with appropriate buffering capacity for each range (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Add Excess Compound: Add an excess amount of Fluphenazine Enanthate Dihydrochloride powder to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Dilute: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully remove an aliquot of the clear supernatant.

  • Quantify: Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (mg/mL or mM) on the y-axis against the buffer pH on the x-axis.

Data Summary Table: pH-Solubility Profile
Buffer SystemBuffer pHSolubility (mg/mL)
Citrate3.0
Citrate4.0
Citrate5.0
Phosphate6.0
Phosphate7.0
PBS7.4
Relationship between pH, pKa, and Ionization

cluster_pH_scale pH Scale cluster_species Dominant Molecular Species pH_low Low pH (Acidic) pKa pKa ≈ 7.9 pH_low->pKa ionized Protonated (BH+) HIGHLY SOLUBLE pH_low->ionized Favors pH_high High pH (Basic) pKa->pH_high neutral Neutral (B) POORLY SOLUBLE pH_high->neutral Favors cluster_components Components in Solution cluster_micelle Micelle Formation (Above CMC) drug Drug Molecule (Hydrophobic) micelle Micelle with Encapsulated Drug drug->micelle Encapsulation surfactant surfactant->micelle Self-Assembly

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Section 3: Summary of Approaches

MethodProsConsBest For...
Co-solvency Simple to prepare; effective at achieving high concentrations.High organic solvent levels can be toxic to cells or interfere with assays.In vitro stock solutions, analytical standards.
pH Adjustment Avoids organic solvents; simple and cost-effective.Requires an acidic pH which may not be suitable for all biological systems; risk of precipitation if pH is not controlled.Formulations where a low pH is tolerable; creating highly concentrated aqueous stocks.
Surfactants Highly effective; can be used at neutral pH.Can interfere with biological membranes and some assays; may cause foaming.Cell-based assays (at low %), parenteral formulations where co-solvents are undesirable.
Cyclodextrins Excellent safety profile; forms a true solution; enhances stability. [8]Can be more expensive; may not achieve concentrations as high as co-solvents.In vivo studies, parenteral formulations requiring high biocompatibility.

Section 4: References

  • Jadhav, N., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 2(11), 1-10. [Link]

  • Raut, B., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1965. [Link]

  • Verma, S., & Rawat, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Aungst, B. J., et al. (2006). Formulations comprising fluphenazine or derivatives thereof. Google Patents. (WO2006138048A2).

  • National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem Compound Database. [Link]

  • Kagga, B., et al. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Journal of Advanced Scientific Research, 15(3). [Link]

  • Sweetman, S. C. (Ed.). (2009). Martindale: The Complete Drug Reference (36th ed.). Pharmaceutical Press.

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Drugs.com. (2025). Fluphenazine Elixir: Package Insert / Prescribing Info. [Link]

Sources

Technical Support Center: Fluphenazine Enanthate Dihydrochloride Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with Fluphenazine Enanthate Dihydrochloride . While Fluphenazine Enanthate is typically formulated as a free base in sesame oil for depot injection, the dihydrochloride salt allows for aqueous solubility in research settings. This introduces a dual-stability challenge: the phenothiazine nucleus is highly prone to oxidation , and the enanthate ester is susceptible to hydrolysis .

This guide focuses strictly on the prevention of oxidation , which is the primary cause of potency loss and discoloration (pinking) in phenothiazine solutions.

Module 1: The Chemistry of Degradation (Root Cause)

Why is my solution turning pink?

The discoloration of Fluphenazine solutions is a visual indicator of oxidative degradation. The phenothiazine tricyclic ring contains a sulfur atom and nitrogen atoms that are electron-rich, making them susceptible to radical attack.

  • Initiation: Exposure to UV light or trace metal ions generates a free radical at the sulfur atom.

  • Propagation: This forms a semiquinone free radical (often intensely colored pink or red).

  • Termination: The radical reacts with dissolved molecular oxygen to form Fluphenazine Sulfoxide (colorless or pale yellow, but inactive) and eventually Fluphenazine Sulfone . N-oxidation at the piperazine ring is a secondary pathway.

Visualizing the Degradation Pathway

OxidationPathway Fluphenazine Fluphenazine (Active) Radical Semiquinone Radical (PINK/RED Color) Fluphenazine->Radical UV Light / Metal Ions NOxide N-Oxide (Metabolite/Degradant) Fluphenazine->NOxide Peroxides / O2 Sulfoxide Fluphenazine Sulfoxide (Inactive/Low Potency) Radical->Sulfoxide + O2 (Oxidation) Sulfone Fluphenazine Sulfone (Inactive) Sulfoxide->Sulfone + O2 (Further Oxidation)

Figure 1: The oxidative cascade of the phenothiazine nucleus. The appearance of pink color indicates the presence of the semiquinone radical intermediate.

Module 2: Stabilization Protocols (The "How-To")

To prevent oxidation, you must eliminate the three catalysts: Oxygen, Light, and Metal Ions .

Protocol A: Inert Gas Sparging (De-oxygenation)

Scientific Basis: According to Henry’s Law, the amount of dissolved oxygen is proportional to the partial pressure of oxygen in the headspace. Replacing air with Nitrogen (


) or Argon (

) shifts this equilibrium, driving oxygen out of the solution.

Step-by-Step:

  • Preparation: Use high-purity Nitrogen (99.99%) or Argon. Argon is heavier than air and provides a better "blanket" for open vessels.

  • Sparging: Insert a glass frit or narrow-bore needle into the solvent before adding the drug. Bubble gas for 15–30 minutes per liter of solvent.

  • Dissolution: Add Fluphenazine Enanthate Dihydrochloride while continuing a gentle surface purge (blowing gas over the liquid surface, not through it, to avoid foaming if surfactants are present).

  • Headspace: Flush the container headspace with inert gas immediately before sealing.

Protocol B: Antioxidant Formulation

For aqueous solutions of phenothiazine salts, sulfites are the industry standard for preventing oxidation.

AntioxidantConc.[1][2][3][4] (% w/v)MechanismNotes
Sodium Metabisulfite 0.05% – 0.1%Oxygen ScavengerMost effective at acidic pH (pH < 5.0). Standard for phenothiazines.
Ascorbic Acid 0.1% – 0.5%Redox BufferGood alternative if sulfites are contraindicated (e.g., allergenicity).
EDTA (Disodium) 0.01%ChelationSequesters metal ions (Fe³⁺, Cu²⁺) that catalyze free radical formation.

Recommendation: Use 0.1% Sodium Metabisulfite + 0.01% Disodium EDTA for maximum stability in aqueous buffers.

Protocol C: Light Protection

Phenothiazines are photolabile.[1]

  • Glassware: ALWAYS use amber borosilicate glass (Type I).

  • Lab Environment: Avoid direct sunlight. If working in a bright lab, wrap reaction vessels in aluminum foil.

  • Storage: Store lyophilized powder and solutions at 2–8°C in the dark.

Module 3: Troubleshooting & FAQs

Scenario 1: Color Change

Q: My clear solution turned light pink after 24 hours. Is it still usable?

  • Diagnosis: The pink color confirms the formation of the semiquinone radical. This is the early stage of oxidation.

  • Action: Discard the solution. While the percentage of degradation might be low (<1%), the presence of radicals indicates the antioxidant system has failed or was not present. The reaction is autocatalytic and will accelerate.

  • Prevention: Check your Nitrogen purge technique. Ensure the headspace of your storage vial is minimal.

Scenario 2: Precipitation

Q: I see a white precipitate, but the color is fine. Is this oxidation?

  • Diagnosis: No. Oxidation causes color change. Precipitation is likely a solubility or hydrolysis issue.

  • Root Cause:

    • Hydrolysis:[5] The "Enanthate" ester may have cleaved, leaving Fluphenazine free base or Enanthic acid, which have different solubility profiles.

    • pH Drift: Fluphenazine Dihydrochloride requires an acidic pH to remain soluble. If the pH rises (e.g., > 5.0), the free base may precipitate.

  • Action: Check the pH. If pH > 5.0, adjust with dilute HCl. If pH is correct, the ester may have hydrolyzed.

Scenario 3: HPLC "Ghost" Peaks

Q: My HPLC shows a small peak eluting just before the main Fluphenazine peak.

  • Diagnosis: This is likely Fluphenazine Sulfoxide . Sulfoxides are more polar than the parent phenothiazine and typically elute earlier on Reverse Phase (C18) columns.

  • Action: Run a reference standard for Fluphenazine Sulfoxide (USP/EP standard) to confirm.

Module 4: Analytical Validation (Prove it)

Do not rely solely on visual inspection. Use this HPLC method to validate the integrity of your solution.

Stability-Indicating HPLC Parameters
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Methanol : Buffer (variable ratio, typically 30:30:40).

    • Buffer: 0.05 M Ammonium Acetate or Potassium Phosphate (pH 6.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (general) and 306 nm (specific for phenothiazine ring).

  • Acceptance Criteria:

    • Fluphenazine Purity: > 98.0%[3]

    • Total Impurities (Sulfoxide + Sulfone): < 1.0%

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected Color Is solution Pink/Red? Start->Color Precip Is there Precipitate? Color->Precip No Oxidation Oxidation Confirmed (Discard) Color->Oxidation Yes Hydrolysis Hydrolysis or pH Issue (Check pH) Precip->Hydrolysis Yes HPLC Run HPLC Precip->HPLC No (Potency Loss?)

Figure 2: Decision tree for diagnosing stability issues in fluphenazine solutions.

References

  • United States Pharmacopeia (USP). Fluphenazine Enanthate Monograph. USP-NF. (Standard for purity and identification methods).

  • European Pharmacopoeia (Ph.[1] Eur.). Phenothiazines Stability and Impurities.[1] (Defines sulfoxide impurity limits).

  • PubChem. Fluphenazine Enanthate - Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Niazi, S. K. (2004). Handbook of Pharmaceutical Manufacturing Formulations: Sterile Products. CRC Press. (Source for antioxidant concentrations in phenothiazine injectables).[3]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.

Sources

Troubleshooting peak tailing in HPLC analysis of phenothiazines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Peak Tailing in HPLC

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of phenothiazines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak asymmetry during their chromatographic experiments. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also a deep understanding of the underlying chemical principles causing these issues.

Phenothiazines, a class of basic pharmaceutical compounds, are notoriously prone to peak tailing in reversed-phase HPLC. This phenomenon can compromise resolution, affect quantification accuracy, and indicate underlying issues with your method or system. This guide provides a structured approach to diagnosing and resolving these problems in a question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why are my phenothiazine peaks tailing?

Peak tailing for phenothiazines is most often a symptom of unwanted secondary interactions between your analyte and the stationary phase, or issues with the HPLC system itself.[1] The primary causes are:

  • Secondary Silanol Interactions: Phenothiazines are basic compounds. In their protonated (charged) state, they can interact strongly with ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[2][3] This secondary ionic interaction is a different retention mechanism from the intended reversed-phase partitioning, and its slow kinetics lead to tailing peaks.[4][5]

  • Metal Chelation: The phenothiazine structure can chelate with trace metal ions (like iron or aluminum) present in the silica matrix of the column or on the surface of stainless-steel components of the HPLC system (e.g., frits, tubing).[6][7] This interaction also creates a secondary retention mechanism that results in poor peak shape.

  • Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of your phenothiazine analyte (typically around 9.0), the compound can exist as a mixture of ionized and non-ionized forms, leading to broadened or split peaks.[8][9]

  • Column Voids or Contamination: Physical problems with the column, such as a void at the inlet or a blocked frit, can distort the sample path and cause tailing for all peaks in the chromatogram, not just phenothiazines.[10][11]

Q2: What is the quickest way to improve my peak shape?

The fastest approach is to modify your mobile phase. Adjusting the pH is a powerful first step.

  • Lower the Mobile Phase pH: By lowering the pH to 3 or below, you ensure the phenothiazine is fully protonated and, more importantly, you suppress the ionization of the problematic silanol groups on the column.[2][12] This minimizes the secondary ionic interactions that are a primary cause of tailing.

If a simple pH adjustment is insufficient, adding a mobile phase modifier is the next step.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can effectively mask the active silanol sites, preventing them from interacting with your phenothiazine analyte.[13]

Q3: How do I know if my column is the problem?

To determine if the column is the source of peak tailing, inject a neutral, non-basic compound.

  • The Neutral Probe Test: Inject a neutral analyte like toluene or methylparaben. If this neutral compound elutes with a symmetrical peak shape while your phenothiazine continues to tail, the problem is chemical in nature—likely silanol or metal interactions with your basic analyte.[14] If all peaks, including the neutral one, are tailing, the issue is likely a physical problem with the column (e.g., a void or blockage) or the broader HPLC system.[11][14]

For basic compounds like phenothiazines, the choice of column is critical.

  • Column Technology: Modern columns manufactured from high-purity, Type B silica with low metal content and robust end-capping significantly reduce silanol activity.[12][15] Columns with polar-embedded stationary phases or those based on hybrid silica technology are also specifically designed to improve peak shape for basic compounds.[15][16] If you are using an older, Type A silica column, you are much more likely to encounter peak tailing.[12]

Q4: How does mobile phase pH critically affect my separation?

The mobile phase pH controls the ionization state of both your phenothiazine analyte and the silica stationary phase, which directly impacts retention and peak shape.[8][9]

  • Analyte Ionization: Phenothiazines are basic and are typically protonated (positively charged) at acidic to neutral pH.

  • Silanol Ionization: Residual silanols on the silica surface are acidic and become deprotonated (negatively charged) as the pH increases, especially above pH 4.

  • The Interaction: The strong electrostatic attraction between a positively charged phenothiazine and a negatively charged silanol group is the root cause of severe peak tailing.[3]

Therefore, controlling the pH is essential to manage these interactions. Operating at a low pH (e.g., pH < 3) keeps the silanols in their neutral, non-ionized state, preventing the strong ionic secondary interaction.[12]

In-Depth Troubleshooting Guides

Guide 1: Mitigating Secondary Silanol Interactions

This is the most common cause of peak tailing for phenothiazines. The interaction is between the protonated amine groups on the phenothiazine and deprotonated, acidic silanol groups on the silica surface.

cluster_0 Problematic Interaction (pH > 4) cluster_1 Solution: Low pH Mobile Phase (pH < 3) P_H Protonated Phenothiazine (Analyte+) Si_O Ionized Silanol (Stationary Phase-) P_H->Si_O Strong Ionic Interaction (Slow Kinetics) Tailing Result: Peak Tailing Si_O->Tailing P_H2 Protonated Phenothiazine (Analyte+) Si_OH Neutral Silanol (Stationary Phase) Symmetry Result: Symmetrical Peak Si_OH->Symmetry

Mechanism of Silanol-Induced Peak Tailing and its Mitigation.
StrategyMechanism of ActionRecommended ParametersConsiderations
Adjust Mobile Phase pH Suppresses the ionization of surface silanol groups.pH < 3.0 using formic acid, phosphoric acid, or trifluoroacetic acid (TFA).Ensures phenothiazine is fully protonated while silanols remain neutral, preventing strong ionic interactions.[2][12]
Use a Competing Base A small basic additive (e.g., TEA) preferentially interacts with and "masks" the active silanol sites.0.1-0.5% Triethylamine (TEA) in the mobile phase.Highly effective but can suppress ionization in MS detection and may shorten column lifetime.[13]
Use Ion-Pairing Reagents An anionic reagent (e.g., alkyl sulfonate) forms a neutral ion pair with the protonated phenothiazine.5-10 mM Sodium Heptanesulfonate or similar.The neutral pair interacts with the C18 phase via a standard reversed-phase mechanism, improving peak shape and retention. Not suitable for LC-MS due to non-volatility.[17]
Select an Advanced Column Modern columns are designed to minimize silanol activity.High-purity, end-capped (Type B) silica columns; Polar-embedded phase columns; Hybrid-silica columns. These columns have fewer and less accessible silanol groups, providing superior peak shape for basic compounds without requiring aggressive mobile phase additives.[12][15][16]
Increase Buffer Concentration Higher ionic strength can help shield the ionic interactions.Increase buffer concentration to 25-50 mM. This can drive the ion-exchange equilibrium away from the surface-adsorbed state.[5] Ensure buffer is soluble in the organic modifier.
Guide 2: Addressing Metal Chelation Effects

Stainless steel hardware and trace metals within the silica can act as Lewis acids, interacting with electron-donating groups on phenothiazines. This leads to peak broadening and tailing.[6]

Start Peak Tailing Observed with Phenothiazines CheckSilanol Have silanol interactions been ruled out (Guide 1)? Start->CheckSilanol AddChelator Add a chelating agent to the mobile phase (e.g., 0.5 mM EDTA) CheckSilanol->AddChelator Yes PeakShapeImproves Does peak shape improve? AddChelator->PeakShapeImproves Passivate System passivation is required. (See Protocol 2) PeakShapeImproves->Passivate Yes NoImprovement No Improvement PeakShapeImproves->NoImprovement No InertColumn Consider bio-inert or passivated column hardware Passivate->InertColumn ProblemSolved Problem Resolved InertColumn->ProblemSolved OtherIssue Investigate other causes (e.g., column failure, extra-column volume) NoImprovement->OtherIssue

Decision tree for diagnosing and solving metal chelation issues.
  • Use Mobile Phase Additives: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can sequester metal ions, preventing them from interacting with your analyte.[7][13] This is a simple diagnostic tool and a potential solution.

  • System & Column Passivation: Passivation is a chemical treatment that removes free iron and other reactive metals from stainless steel surfaces and forms a protective oxide layer.[18] This minimizes the availability of active sites for chelation. This is a more robust, long-term solution. A detailed protocol is provided below.

  • Use Bio-Inert Hardware: For highly sensitive applications, using HPLC systems and columns with passivated or PEEK-lined hardware can eliminate metal-analyte interactions at the source.[6][19]

Guide 3: Ruling Out General System and Column Hardware Issues

If tailing affects all peaks, not just the basic phenothiazines, the cause is likely physical rather than chemical.

  • Check for a Column Void: A void or channel in the column packing bed can be caused by pressure shocks or operating outside the column's stable pH range.[10][20] This disrupts the flow path, causing peak distortion.

    • Solution: First, try reversing and flushing the column (if the manufacturer allows). If this doesn't work, the column must be replaced.[2] To prevent this, always change flow rates gradually and operate within the column's specified pH and pressure limits.[13]

  • Inspect for Blockages: A partially blocked inlet frit on the column or guard column can cause poor peak shape.[11]

    • Solution: Remove the guard column and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try back-flushing the analytical column to dislodge particulates from the inlet frit.[11]

  • Minimize Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[15]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.13 mm for UHPLC) and keep connection lengths as short as possible.[13][15]

Experimental Protocols

Protocol 1: Mobile Phase Preparation with a Competing Base (Triethylamine)

Objective: To suppress peak tailing caused by silanol interactions by adding triethylamine (TEA) to the mobile phase.

Materials:

  • HPLC-grade water

  • HPLC-grade organic modifier (Acetonitrile or Methanol)

  • HPLC-grade buffer components (e.g., potassium phosphate)

  • HPLC-grade acid for pH adjustment (e.g., phosphoric acid)

  • High-purity Triethylamine (TEA)

Procedure:

  • Prepare the Aqueous Buffer:

    • Accurately weigh and dissolve the buffer salts in HPLC-grade water to the desired concentration (e.g., 20 mM).

    • Filter the aqueous buffer through a 0.22 µm membrane filter.

  • Add Triethylamine (TEA):

    • Using a calibrated pipette, add TEA to the filtered aqueous phase to a final concentration of 0.1% (v/v). For example, add 1.0 mL of TEA to 999 mL of aqueous buffer.

    • Note: TEA is volatile and has a strong odor. Perform this step in a well-ventilated fume hood.

  • Adjust pH:

    • Place the solution on a magnetic stirrer.

    • Slowly add acid (e.g., phosphoric acid) dropwise to adjust the pH to the desired level (e.g., pH 3.0). Monitor the pH continuously with a calibrated pH meter.

  • Prepare the Final Mobile Phase:

    • Measure the required volumes of the TEA-containing aqueous phase and the organic modifier.

    • Mix them in the final mobile phase reservoir. For example, for a 60:40 (Aqueous:Organic) mobile phase, mix 600 mL of the prepared aqueous solution with 400 mL of the organic modifier.

  • Degas and Equilibrate:

    • Thoroughly degas the final mobile phase using sonication, vacuum filtration, or an inline degasser.

    • Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Protocol 2: HPLC System Passivation with Nitric Acid

Objective: To remove metallic contaminants and create a passive oxide layer on the internal surfaces of the HPLC system to prevent analyte chelation.[19][21]

!! SAFETY WARNING !! This procedure uses strong acid. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform all steps in a chemical fume hood. Consult your instrument's manual to ensure compatibility with this procedure.

Procedure:

  • System Preparation:

    • Remove the Column and Guard Column: This is critical as strong acid will destroy silica-based columns.[18]

    • Replace the column with a union or a restrictor capillary to maintain backpressure.

    • Place all solvent inlet lines into a fresh bottle of HPLC-grade water.

  • Initial Water Flush:

    • Purge all pump lines with HPLC-grade water.

    • Flush the entire system (all flow paths) with water at a low flow rate (e.g., 1 mL/min) for 15-20 minutes.

  • Passivation Step:

    • Replace the water with a freshly prepared 6M Nitric Acid (HNO₃) solution.

    • Flush the system with the 6M HNO₃ at 1 mL/min for 60 minutes.[21] Ensure the acid flows through all tubing, the injector, and the detector flow cell.

  • Post-Passivation Water Flush:

    • Replace the nitric acid solution with a large volume of fresh HPLC-grade water.

    • Flush the system thoroughly with water for at least 60 minutes, or until the eluent at the detector outlet is pH neutral (check with pH paper). This step is crucial to remove all traces of acid.[21]

  • Final Solvent Flush:

    • Flush the system with a solvent that is miscible with both water and your typical mobile phases, such as isopropanol or methanol, for 20-30 minutes.

    • The system is now passivated. You can introduce your mobile phase, re-install the column, and equilibrate the system for analysis. It is recommended to repeat passivation annually or semi-annually depending on usage.[19]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Rosés, M., et al. (2005). The Behavior of Some Phenothiazines and Their Demethylated Derivatives in Reversed-Phase Liquid Chromatography.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting.
  • Rosés, M., et al. (2005). The Behavior of Some Phenothiazines and Their Demethylated Derivatives in Reversed-Phase Liquid Chromatography.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography.
  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part II).
  • Element Lab Solutions. (2025). Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis.
  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system.
  • Nagae, N., et al. (2009).
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Welch Materials. (n.d.). HPLC Columns and Consumables Selection Chart.
  • Flieger, J. (2015). Application of chaotropic effect in reversed-phase liquid chromatography of structurally related phenothiazine and thioxanthene derivatives.
  • Flieger, J. (2008). Application of chaotropic effect in reversed-phase liquid chromatography of structurally related phenothiazine and thioxanthene derivatives.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Phenomenex. (2025). What is the Definition of Passivating and Purging in HPLC - FAQ.
  • Moravek. (2024). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • SCION Instruments. (2025). HPLC Column Selection Guide.
  • Roman, M. C. (2023). Methods for the Passivation of High Performance LC Instruments and Columns. LCGC North America.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from KNAUER Wissenschaftliche Geräte GmbH website.
  • ITW Reagents. (n.d.). Ion pair chromatography reagents.
  • Pistos, C., & Stewart, J. T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column.
  • Karst, U., et al. (1996). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Goger, N. G., & Akkan, Y. K. (2025). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. Molecules, 30(21), 4987.
  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Phenomenex. (n.d.). The Role of End-Capping in Reversed-Phase Selectivity.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • TCI Chemicals. (n.d.). Ion Pair Reagents (for HPLC).
  • Rosés, M. (2013). Mechanisms of retention in HPLC Part 2. SlideShare.
  • Dolan, J. W. (1986).
  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Axion Labs. (2022). HPLC Peak Tailing.
  • Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.

Sources

Optimizing extraction efficiency of fluphenazine from tissue samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing extraction efficiency of fluphenazine from tissue samples Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals

Introduction: The Physicochemical Basis of Extraction

Welcome to the technical support center. To optimize recovery, we must first ground our protocol in the physicochemical properties of Fluphenazine (FPZ). As a phenothiazine derivative, FPZ presents specific challenges regarding lipophilicity, basicity, and stability.

  • Basicity (pKa): FPZ has pKa values of approximately 3.9 and 8.1 (piperazine nitrogens). At physiological pH, it is positively charged. This drives the choice of Mixed-Mode Cation Exchange (MCX) for solid-phase extraction (SPE) or high-pH adjustment for Liquid-Liquid Extraction (LLE).

  • Lipophilicity (LogP): With a LogP of ~4.36, FPZ is highly lipophilic and binds extensively (>90%) to tissue proteins and phospholipids. Breaking this interaction is the critical first step in any successful extraction.

  • Instability: FPZ is sensitive to photo-degradation and oxidation (N-oxide formation). All protocols must be performed under low-light conditions, and antioxidants (e.g., ascorbic acid) may be required for long-term storage.

Method Selection Guide

Choose your extraction strategy based on your available instrumentation and sensitivity requirements.

FeatureSolid Phase Extraction (MCX) Liquid-Liquid Extraction (LLE) Protein Precipitation (PP)
Purity of Extract High (Removes phospholipids)Moderate (Lipids may co-extract)Low (High matrix effect)
Recovery >85% (Consistent)70-90% (Variable)>90% (But high suppression)
Sensitivity (LOQ) Excellent (<0.1 ng/mL)Good (0.5 ng/mL)Poor (Due to noise)
Throughput High (Automatable)Low (Manual steps)Very High
Best For LC-MS/MS, Tissue Homogenates HPLC-UV, Clean Plasma High conc. screening only

Recommended Protocol: Mixed-Mode Cation Exchange (MCX)[1][2][3]

This is the "Gold Standard" for extracting basic drugs like Fluphenazine from complex tissue matrices. It utilizes a dual retention mechanism: hydrophobic interaction (reversed-phase) and electrostatic attraction (cation exchange).

Reagents
  • Loading Buffer: 4% Phosphoric Acid (

    
    ) in water.[1]
    
  • Wash Solvent 1: 2% Formic Acid in water.[1][2]

  • Wash Solvent 2: 100% Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in 50:50 Acetonitrile:Methanol.
    
Workflow Diagram

MCX_Workflow cluster_SPE SPE Cartridge Steps Start Tissue Sample (Homogenate) Pretreat Pre-treatment Dilute 1:1 with 4% H3PO4 (Disrupts protein binding, ionizes FPZ) Start->Pretreat Condition Conditioning 1. Methanol 2. Water Load Load Sample (Slow flow rate: 1 mL/min) Condition->Load Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes acidic/neutral interferences) Load->Wash1 Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes hydrophobic interferences) Wash1->Wash2 Wash1->Wash2 Elute Elution 5% NH4OH in 50:50 ACN:MeOH (Deprotonates FPZ, releases from sorbent) Wash2->Elute Wash2->Elute Finish Evaporate & Reconstitute Ready for LC-MS/MS Elute->Finish

Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow for Fluphenazine extraction, ensuring removal of protein and phospholipid interferences.

Step-by-Step Methodology
  • Homogenization: Homogenize tissue samples (e.g., brain, liver) in water or saline. Do not use high-organic solvents yet.

  • Acidification (Critical): Dilute the homogenate 1:1 with 4%

    
     .
    
    • Why? Acidification ensures FPZ is fully protonated (

      
      ) to bind to the cation exchange sorbent. It also disrupts protein binding.
      
  • Conditioning: Condition the MCX cartridge (e.g., Oasis MCX 30mg) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the acidified sample at a slow flow rate (~1 mL/min).

  • Wash 1 (Acidic): Wash with 1 mL 2% Formic Acid .

    • Why? Removes hydrophilic impurities and ensures acidic/neutral drugs are not retained by charge.

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol .

    • Why? Removes neutral hydrophobic interferences (lipids) that are bound only by the reversed-phase mechanism. FPZ remains locked by the ionic bond.

  • Elution (Basic): Elute with 2 x 500 µL 5%

    
     in 50:50 ACN:MeOH .
    
    • Why? The high pH deprotonates FPZ (making it neutral), breaking the ionic bond. The organic solvent then releases it from the hydrophobic surface.

  • Reconstitution: Evaporate under Nitrogen at 40°C and reconstitute in mobile phase.

Troubleshooting Guide & FAQs

Q1: I am seeing low recovery (<50%). What is wrong?

Diagnosis: This is usually a pH mismatch or protein binding issue.

  • Check Loading pH: Was the sample acidified? If the pH is > 6 during loading, FPZ may not be positively charged and will not bind to the cation exchange sites.

  • Check Elution pH: Was the elution solvent fresh? Ammonia is volatile. If the pH of the elution solvent drops below 9, FPZ will remain protonated and stuck on the column.

  • Protein Binding: Tissue samples are complex. Ensure you vortex the sample with the acid (Pre-treatment step) thoroughly to release the drug from tissue proteins.

Q2: I have high background noise/matrix effects in LC-MS.

Diagnosis: Phospholipids are likely co-eluting.

  • Solution: If using LLE, switch to MCX SPE. LLE often extracts lipids. If already using MCX, ensure Wash 2 is 100% Methanol. This aggressive organic wash is unique to Mixed-Mode SPE and is critical for washing away lipids while the drug is ionically locked.

Q3: My Fluphenazine peak is degrading over time in the autosampler.

Diagnosis: Oxidative instability.

  • Solution: Add an antioxidant like 0.1% Ascorbic Acid to the reconstitution solvent. Ensure the autosampler is kept at 4°C and use amber vials to prevent photolysis.

Q4: Can I use LLE instead of SPE?

Answer: Yes, but with caveats.

  • Protocol: Use n-Heptane containing 1.5% Isoamyl alcohol.

  • pH Adjustment: You must adjust the sample to pH > 10 (using NaOH) before extraction to ensure FPZ is non-ionized.

  • Warning: LLE is less specific and harder to automate. It is prone to emulsion formation in tissue samples.

References

  • Waters Corporation. Oasis MCX Protocol for Basic Drugs.[3] Waters Application Notes.[1] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3372, Fluphenazine. PubChem. Link

  • Jain, R., et al. (2011). MCX based solid phase extraction combined with liquid chromatography tandem mass spectrometry for the simultaneous determination of... compounds in surface water. Journal of Chromatography B. Link

  • Cooper, J.K., et al. (1989). Sensitive method for the simultaneous measurement of fluphenazine decanoate and fluphenazine in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Patel, P., et al. (2013). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product. Journal of Chromatographic Science. Link

Sources

Technical Support Center: Fluphenazine Enanthate Formulation & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to enhance stability of fluphenazine enanthate in acidic media Ticket ID: #FE-ACID-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing degradation of Fluphenazine Enanthate (FE) in simulated gastric fluid (SGF) or acidic formulation vehicles (pH < 4.0).

The Core Issue: FE is a prodrug ester. In acidic environments, it faces two simultaneous degradation threats:

  • Acid-Catalyzed Hydrolysis: The enanthate ester bond cleaves, reverting the molecule to the parent Fluphenazine and enanthic acid.

  • Oxidation: The phenothiazine ring is highly susceptible to oxidation (forming sulfoxides), a process often accelerated by trace metals and low pH conditions that alter the redox potential.

This guide provides three validated strategies to stabilize FE: Lipid Nanoparticle Encapsulation (SLNs) , Cyclodextrin Complexation , and Micellar Shielding .

Module 1: Diagnostic & Mechanism

Before applying a fix, confirm the degradation pathway. In acidic media, hydrolysis is the dominant kinetic driver.

Degradation Pathway Visualization

The following diagram illustrates the chemical breakdown you are likely witnessing in your HPLC chromatograms.

FEDegradation cluster_0 Acidic Environment (pH < 4.0) FE Fluphenazine Enanthate (Intact Ester) Inter Tetrahedral Intermediate FE->Inter Protonation of Carbonyl Oxygen H_Ion H+ Ions (Acidic Media) H_Ion->Inter FLP Fluphenazine (Parent Drug) Inter->FLP Ester Cleavage (Hydrolysis) Acid Enanthic Acid Inter->Acid Sulf Fluphenazine Sulfoxide FLP->Sulf Oxidation (Secondary Pathway)

Figure 1: Mechanism of acid-catalyzed hydrolysis of Fluphenazine Enanthate. The protonation of the carbonyl oxygen renders the ester carbon susceptible to nucleophilic attack by water.

Module 2: Primary Stabilization Strategy (Solid Lipid Nanoparticles)

Recommendation: For maximum stability in acidic media, encapsulate FE into Solid Lipid Nanoparticles (SLNs) . Mechanism: The solid lipid matrix (e.g., Compritol 888 ATO or Glyceryl Monostearate) creates a physical barrier that steric hindrance prevents hydronium ions (


) from accessing the ester linkage.
Protocol: Hot High-Pressure Homogenization (HPH)

Materials Required:

  • Lipid: Compritol 888 ATO (Glyceryl behenate) - Chosen for high lipophilicity.

  • Surfactant: Poloxamer 188 (Pluronic F68) - Provides steric stabilization.

  • Drug: Fluphenazine Enanthate.[1][2][3][4]

StepActionTechnical Rationale
1 Lipid Melting Melt Compritol 888 ATO at 85°C (approx. 5-10°C above melting point).Ensures a homogeneous lipid phase. Overheating (>90°C) may induce lipid degradation.
2 Drug Dissolution Add FE to the molten lipid. Stir until clear.FE is highly lipophilic (LogP ~5-6). It must be fully solubilized in the lipid before adding water to ensure entrapment.
3 Aqueous Phase Prep Dissolve Poloxamer 188 (1.5% w/v) in water. Heat to 85°C.Critical: The aqueous phase must be at the same temperature as the lipid to prevent premature recrystallization during mixing.
4 Pre-Emulsification Add aqueous phase to lipid phase under high-shear mixing (Ultra-Turrax) at 8,000 RPM for 2 mins.Creates a coarse O/W emulsion (Macro-emulsion).
5 Size Reduction Pass through High-Pressure Homogenizer (e.g., Avestin EmulsiFlex) at 500 bar for 3 cycles.Reduces particle size to <200nm. Smaller particles have higher surface area but the solid core protects the drug.
6 Solidification Cool dispersion to room temperature.The lipid recrystallizes, trapping the FE inside the crystal lattice, shielding it from acidic protons.
Troubleshooting SLNs in Acid

Q: My SLNs aggregate immediately upon adding to the acidic medium.

  • Cause: The surfactant layer is collapsing. Poloxamer is generally stable, but if you used an ionic surfactant (like Sodium Dodecyl Sulfate), the low pH will neutralize the surface charge (Zeta potential drops), causing agglomeration.

  • Fix: Switch to a non-ionic surfactant (Poloxamer 188 or Tween 80) or use a "stealth" PEGylated lipid to provide steric repulsion independent of pH.

Q: I still see hydrolysis products (Fluphenazine base) after 24 hours.

  • Cause: "Drug Expulsion." During the cooling/crystallization phase (Step 6), the lipid crystal lattice may have been too perfect, squeezing the drug out to the surface (shell) where it is exposed to acid.

  • Fix: Use Nanostructured Lipid Carriers (NLCs) instead. Mix the solid lipid with a liquid lipid (e.g., Miglyol 812). This creates imperfections in the crystal lattice, providing more room for the drug to stay inside the core [1].

Module 3: Secondary Strategy (Cyclodextrin Complexation)

Recommendation: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. Mechanism: The hydrophobic enanthate tail of the molecule inserts into the CD cavity. This "molecular encapsulation" shields the ester bond from water and protons.
Workflow Visualization

CDComplex Start Select Cyclodextrin (HP-Beta-CD) Mix Kneading Method: Mix FE + CD + Water (Paste) Start->Mix Molar Ratio 1:1 or 1:2 Equil Equilibration (24h at 25°C) Mix->Equil Dry Lyophilization (Freeze Drying) Equil->Dry Remove Water Test Acid Challenge Test (0.1 N HCl) Dry->Test Reconstitute

Figure 2: Preparation of Fluphenazine Enanthate inclusion complexes to prevent hydrolytic attack.

Protocol Notes:

  • Molar Ratio: Start with a 1:1 molar ratio. If stability is insufficient, increase to 1:2 (Drug:CD).

  • Validation: Use 1H-NMR or DSC (Differential Scanning Calorimetry) to confirm the drug is actually inside the cavity. If the melting point of FE disappears in DSC, complexation is successful [2].

Module 4: FAQ & Troubleshooting

Q: Can I just use a buffer? A: Buffering to neutral pH (7.4) stops acid hydrolysis, but if your experimental constraint requires an acidic environment (e.g., simulating the stomach or a specific manufacturing step), buffering is not a solution—it's an avoidance strategy. Encapsulation (Modules 2 & 3) allows the drug to survive the environment.

Q: How do I analyze the degradation products? A: You must use a Stability-Indicating HPLC Method .

  • Column: C18 (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Methanol : Ammonium Acetate Buffer (pH 6.0).[5]

  • Detection: UV at 259 nm.[5]

  • Why: This separates the intact enanthate ester from the hydrolysis product (fluphenazine base) and the oxidation product (sulfoxide) [3].

Q: Is light protection necessary during these experiments? A: Yes, absolutely. Phenothiazines are extremely photosensitive. Even if you solve the acid hydrolysis issue, ambient light will cause photo-oxidation. All experiments described above must be performed in amber glassware or under red light.

References

  • Recent Advances in Solid Lipid Nanoparticle Preparation. Journal of Drug Delivery and Therapeutics. (2025). Discusses the use of lipid matrices to protect labile drugs and the difference between SLN and NLC structures. 6[1][5][7][8][9][10][11]

  • Comparison of the effect of the R2 phenothiazine ring substituent on fluphenazine... interactions with cyclodextrins. PubMed. (2005).[11] Details the stability constants and protective effects of cyclodextrin inclusion on phenothiazine derivatives. 11[1][5][7][10][11]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC... PMC. (2021). Provides the specific HPLC conditions and degradation pathways (hydrolysis/oxidation) for fluphenazine species. 5[1][5][7][8][9][10][11]

  • Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration. British Journal of Clinical Pharmacology. (1979).[4] Establishes the baseline kinetics of ester hydrolysis in biological systems. 2[1][5][7][8][9][10][11]

Sources

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of Fluphenazine Enanthate 2HCl and Haloperidol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo comparison of two prominent typical antipsychotics: fluphenazine enanthate 2HCl and haloperidol. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, experimental validation, and comparative efficacy of these compounds in established preclinical models of antipsychotic activity. The structure of this guide is tailored to provide a deep, data-driven narrative, moving from pharmacological principles to detailed experimental protocols and a synthesized analysis of their in vivo performance.

Introduction: Pharmacological Context and Clinical Significance

Fluphenazine and haloperidol are mainstays in the treatment of schizophrenia and other psychotic disorders. Both belong to the class of "typical" or first-generation antipsychotics, exerting their primary therapeutic effect through the antagonism of dopamine D2 receptors.[1][2] This mechanism of action is central to the "dopamine hypothesis of schizophrenia," which posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder.[3]

Fluphenazine is a phenothiazine derivative, and for long-acting administration, it is often formulated as an ester, such as fluphenazine enanthate or decanoate, in an oil vehicle.[2] The enanthate ester has a shorter duration of action compared to the decanoate form.[2] The dihydrochloride (2HCl) salt of fluphenazine is a more water-soluble form, typically used for oral and short-acting injectable preparations, allowing for rapid absorption.[4] Haloperidol, a butyrophenone, is also a potent D2 antagonist and is available in both oral and long-acting decanoate injectable formulations.[5][6]

The comparative efficacy of these two compounds is of significant interest in preclinical research for benchmarking new chemical entities and for understanding the nuances of D2 receptor antagonism in vivo. This guide will focus on their effects in two well-validated animal models predictive of antipsychotic efficacy: the Conditioned Avoidance Response (CAR) and Prepulse Inhibition (PPI) of the startle reflex.[3][7]

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism of action for both fluphenazine and haloperidol is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1][3] This antagonism is thought to reduce the excessive dopaminergic neurotransmission associated with the positive symptoms of schizophrenia. The clinical efficacy of typical antipsychotics is strongly correlated with their affinity for the D2 receptor and their ability to achieve a therapeutic window of D2 receptor occupancy, generally considered to be in the range of 65-80%.[8][9] Occupancy above this range is associated with a higher incidence of extrapyramidal side effects (EPS).[10]

Dopamine_D2_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Antipsychotic Drugs Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Altered Neuronal Response PKA->Neuronal_Response Phosphorylates Targets Fluphenazine Fluphenazine Enanthate Fluphenazine->D2R Blocks Haloperidol Haloperidol Haloperidol->D2R Blocks CAR_Workflow start Start acclimation Acclimation to Shuttle Box start->acclimation training Training: CS (Cue) -> US (Shock) acclimation->training stable_baseline Stable Avoidance (>80%) training->stable_baseline stable_baseline->training Not Achieved drug_admin Drug Administration (Vehicle, Fluphenazine, Haloperidol) stable_baseline->drug_admin Achieved testing Test Session drug_admin->testing data_analysis Data Analysis: Avoidance, Escape, Failures testing->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Conditioned Avoidance Response (CAR) Assay.

Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. [11]Antipsychotic drugs can restore PPI deficits in animal models. [7] Experimental Protocol:

  • Apparatus: A startle chamber equipped with a sensitive platform to detect whole-body startle responses. A speaker within the chamber delivers acoustic stimuli.

  • Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a 5-10 minute period with background white noise (e.g., 65-70 dB).

  • Test Session: The session consists of a pseudo-random presentation of different trial types:

    • Pulse-alone trials: A strong acoustic stimulus (the pulse; e.g., 120 dB white noise for 40 ms) is presented to elicit a startle response.

    • Prepulse-alone trials: A weak acoustic stimulus (the prepulse; e.g., 74, 78, or 82 dB white noise for 20 ms) is presented alone to ensure it does not elicit a significant startle response itself.

    • Prepulse-pulse trials: The prepulse is presented 30-120 ms before the pulse.

    • No-stimulus trials: Only background noise is present.

  • Drug Administration: Animals are treated with the test compounds or vehicle prior to the test session, with the pretreatment time determined by the drug's pharmacokinetic profile.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:

    • % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Comparative Efficacy Data

A direct head-to-head in vivo study comparing fluphenazine enanthate 2HCl and haloperidol using identical protocols was not identified in the available literature. Therefore, the following data is a synthesis from separate studies, which should be interpreted with consideration for potential methodological variations.

Parameter Fluphenazine Enanthate Haloperidol
Animal Model Discriminated Avoidance Response (Rat) [12]Conditioned Avoidance Response (Rat) [13][14]
Route of Administration Intramuscular (IM)Subcutaneous (SC)
Effective Dose Range 2 - 8 mg/kg0.025 - 0.1 mg/kg
Key Efficacy Findings Significant inhibition of avoidance performance observed for 16, 23, and 28 days at doses of 2, 4, and 8 mg/kg, respectively. [12]Dose-dependently enhanced disruption of avoidance responding. A dose of 0.15 mg/kg completely blocked the acquisition of the avoidance response. [13][14]
Animal Model Not available in searched literaturePrepulse Inhibition (Rat) [15]
Route of Administration Not availableSubcutaneous (SC)
Effective Dose Range Not available0.05 mg/kg
Key Efficacy Findings Not availableEnhanced PPI in both wild-type and NR1 hypomorphic mice, a genetic model with baseline PPI deficits. [15]
Dopamine D2 Receptor Occupancy Not available in searched literature~59% at 1.0 mg/day and ~75% at 2.5 mg/day (human data, for context). [8]In rodents, an ID50 of 0.11 mg/kg for inhibiting [3H]nemonapride binding.

Note: The doses are not directly comparable due to differences in drug formulation, potency, and experimental protocols across studies.

Discussion and Scientific Insights

The synthesized data indicate that both fluphenazine enanthate and haloperidol are effective in preclinical models predictive of antipsychotic activity, consistent with their shared mechanism of D2 receptor antagonism.

Haloperidol demonstrates a potent, dose-dependent suppression of conditioned avoidance responding at relatively low doses (0.025-0.15 mg/kg). [13][14]Its ability to enhance PPI in rodent models further validates its antipsychotic-like profile. [15]The extensive data available for haloperidol in these models makes it a reliable positive control for screening novel antipsychotic compounds.

Fluphenazine enanthate also effectively inhibits avoidance behavior, with the key feature being its long duration of action, which is evident in the prolonged suppression of the response for several weeks after a single intramuscular injection. [12]This long-acting property is a direct consequence of its esterification and formulation in an oil vehicle, which leads to slow release from the injection site and subsequent hydrolysis to the active fluphenazine molecule.

When designing comparative studies, the significant differences in potency and pharmacokinetics between these two agents must be carefully considered. The long-acting nature of fluphenazine enanthate necessitates a study design with extended observation periods to capture the full duration of its effect, whereas the effects of haloperidol are more acute.

Conclusion

Both fluphenazine enanthate and haloperidol demonstrate robust efficacy in validated in vivo models of antipsychotic activity, primarily through the blockade of dopamine D2 receptors. Haloperidol acts as a potent, shorter-acting antagonist, making it a standard for acute efficacy studies. Fluphenazine enanthate's key characteristic is its prolonged duration of action, which is well-suited for modeling long-acting injectable antipsychotic therapies. While a direct, side-by-side comparison is lacking in the literature, the available data confirm the antipsychotic potential of both compounds. Future research directly comparing modern formulations of these agents under identical experimental conditions would be valuable for a more precise quantitative comparison of their in vivo efficacy.

References

  • Kapur, S., Zipursky, R., Jones, C., et al. (2000). Relationship Between Dopamine D2 Occupancy, Clinical Response, and Side Effects: A Double-Blind PET Study of First-Episode Schizophrenia. American Journal of Psychiatry, 157(4), 514-520. [Link]

  • Lako, I. M., van den Heuvel, E. R., Knegtering, H., Bruggeman, R., & Taxis, K. (2013). Estimating Dopamine D-2 Receptor Occupancy for Doses of 8 Antipsychotics A Meta-Analysis. The Journal of Clinical Psychiatry, 74(10), e983-e991. [Link]

  • Vidal, R., & Tobeña, A. (1993). Dose dependency of sex differences in the effects of repeated haloperidol administration in avoidance conditioning in mice. Psychopharmacology, 112(2-3), 323-328. [Link]

  • Wadenberg, M. L. (2001). Antagonism at 5-HT(2A) receptors potentiates the effect of haloperidol in a conditioned avoidance response task in rats. Pharmacology, Biochemistry and Behavior, 68(3), 509-515. [Link]

  • Li, M., He, W., & Mead, A. N. (2012). Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure, drug dose, and test-retest interval. Psychopharmacology, 222(4), 659-670. [Link]

  • Kapur, S., Remington, G., Jones, C., et al. (2000). High levels of dopamine D2 receptor occupancy with low-dose haloperidol treatment: a PET study. The American Journal of Psychiatry, 157(1), 131-133. [Link]

  • Nyberg, S., Farde, L., & Halldin, C. (1997). D2 dopamine receptor occupancy during low-dose treatment with haloperidol decanoate. The American Journal of Psychiatry, 154(12), 1744-1746. [Link]

  • Fibiger, H. C., & Phillips, A. G. (1981). Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs. Psychopharmacology, 72(2), 177-181. [Link]

  • Hui, D., De La Cruz, M., & Liu, D. (2025). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. Pharmacology Research & Perspectives, e01209. [Link]

  • Aravagiri, M., Marder, S. R., Yuwiler, A., et al. (1995). Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat. Neuropsychopharmacology, 13(3), 235-247. [Link]

  • PsychoGenics Inc. (n.d.). Comparison of Typical and Atypical Antipsychotics on PCP-Induced Hyperactivity in Mice. [Link]

  • Shintani, S., Umemura, S., & Nakashima, M. (1987). Absorption of intramuscularly administered [14C]haloperidol decanoate in rats. Journal of Pharmacobio-dynamics, 10(11), 665-673. [Link]

  • Printz, D. J., & Geyer, M. A. (2007). Deficient prepulse inhibition induced by selective breeding of rats can be restored by the dopamine D2 antagonist haloperidol. Behavioural Brain Research, 177(2), 364-367. [Link]

  • Li, M., & Mead, A. N. (2013). Differential Effects of Intermittent versus Continuous Haloperidol Treatment throughout Adolescence on Haloperidol Sensitization and Social Behavior in Adulthood. PLoS ONE, 8(3), e57291. [Link]

  • Naylor, R. J., & Olley, J. E. (1969). The distribution of haloperidol in rat brain. British Journal of Pharmacology, 36(1), 208P-209P. [Link]

  • Cheng, Y. F., & Paalzow, L. K. (1982). Linear pharmacokinetics of haloperidol in the rat. Journal of Pharmacy and Pharmacology, 34(1), 29-33. [Link]

  • Lako, I. M., van den Heuvel, E. R., Knegtering, H., Bruggeman, R., & Taxis, K. (2013). Estimating dopamine D₂ receptor occupancy for doses of 8 antipsychotics: a meta-analysis. The Journal of Clinical Psychiatry, 74(10), e983-e991. [Link]

  • Swerdlow, N. R., & Geyer, M. A. (2006). Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats. Neuropsychopharmacology, 31(9), 1989-1999. [Link]

  • Naylor, R. J., & Olley, J. E. (1969). The distribution of haloperidol in rat brain. British Journal of Pharmacology, 36(1), 208P-209P. [Link]

  • Li, M., He, W., & Mead, A. N. (2011). Time course of the attenuation effect of repeated antipsychotic treatment on prepulse inhibition disruption induced by repeated phencyclidine administration in rats. European Neuropsychopharmacology, 21(3), 227-238. [Link]

  • van der Kooij, M. A., & Glennon, J. C. (2007). From antipsychotic to anti-schizophrenia drugs: role of animal models. Cell and Tissue Research, 328(1), 167-181. [Link]

  • Melior Discovery. (n.d.). Startle Prepulse Inhibition (PPI) Model. [Link]

  • Stahl, S. M. (2017). Receptor occupancy and drug response: Understanding the relationship. Current Psychiatry, 16(8), 8-10. [Link]

  • Journal of Medicinal and Medical Chemistry. (2023). A Review on Fluphenazine Pharmacology and its Analytical Methods. [Link]

  • Ostadaji, M., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. Molecular Psychiatry, 28, 4563–4572. [Link]

  • Duncan, G. E., Moy, S. S., & Lieberman, J. A. (2006). Effects of haloperidol, olanzapine, and risperidone on the behavioral alterations in the N-methyl-D-aspartate receptor subunit 1 hypomorphic mice. Journal of Pharmacology and Experimental Therapeutics, 319(1), 353-362. [Link]

  • Lei, K., He, G. F., Chengliang, Z., & Liu, D. (2017). Investigation of the synergistic effects of haloperidol combined with Calculus Bovis Sativus in treating MK-801-induced schizophrenia in rats. Journal of Ethnopharmacology, 207, 134-142. [Link]

  • Ostadaji, M., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. Molecular Psychiatry, 28, 4563–4572. [Link]

  • Meltzer, H. Y. (2021). Contrasting Typical and Atypical Antipsychotic Drugs. Focus, 19(1), 3-13. [Link]

  • Wikipedia. (n.d.). Fluphenazine. [Link]

  • Grace, A. A., & Lodge, D. J. (2023). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. International Journal of Molecular Sciences, 24(15), 12386. [Link]

  • Drugs.com. (2025). Fluphenazine Dosage. [Link]

  • Vollenweider, F. X., & Geyer, M. A. (2001). The effect of neuroleptic medication on prepulse inhibition in schizophrenia patients: current status and future issues. Psychopharmacology, 156(2-3), 185-200. [Link]

  • Tune, L. E., Creese, I., Coyle, J. T., et al. (1982). Fluphenazine activity and antipsychotic response. Psychiatry Research, 6(3), 321-329. [Link]

  • Adams, C. E., Fenton, M., & Quraishi, S. (2015). Depot fluphenazine decanoate and enanthate for schizophrenia. Cochrane Database of Systematic Reviews, (2), CD000307. [Link]

  • McClelland, H. A., Farquharson, R. G., Leyburn, P., et al. (1976). High doses of fluphenazine enanthate in schizophrenia. A controlled study. Archives of General Psychiatry, 33(12), 1435-1439. [Link]

  • Keefe, R. S., & Harvey, P. D. (2022). Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. Frontiers in Psychiatry, 13, 891131. [Link]

  • Marder, S. R., Van Putten, T., Mintz, J., et al. (1987). Dose of fluphenazine, familial expressed emotion, and outcome in schizophrenia. Results of a two-year controlled study. Archives of General Psychiatry, 44(7), 643-648. [Link]

  • Curry, S. H., Whelpton, R., de Schepper, P. J., Vranckx, S., & Schiff, A. A. (1979). Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man. British Journal of Clinical Pharmacology, 7(4), 325-331. [Link]

Sources

Cross-Validation of LC-MS and HPLC Methods for Fluphenazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Fluphenazine (FPZ), a potent phenothiazine antipsychotic, the choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is dictated by the analytical threshold and matrix complexity .

  • HPLC-UV is the validated standard for Quality Control (QC) in pharmaceutical formulations (tablets, injectables), offering robustness and cost-efficiency for microgram-level analysis.

  • LC-MS/MS is the mandatory requirement for Bioanalysis (PK/PD) in plasma/serum, necessary to reach the sub-nanogram sensitivity required by fluphenazine’s low therapeutic index and extensive first-pass metabolism.

This guide details the technical specifications for both methods and provides a regulatory-compliant framework (FDA/ICH M10) for cross-validating these platforms when bridging data between formulation stability and clinical pharmacokinetics.

Scientific Foundation: The Analyte Challenge

Fluphenazine presents specific chemical challenges that dictate method selection:

  • Basicity (pKa ~ 3.9 and 8.1): The piperazine ring makes FPZ highly basic. In HPLC, this leads to severe peak tailing due to interaction with residual silanols on silica columns unless "base-deactivated" columns or amine modifiers (e.g., triethylamine) are used.

  • Dosage & Metabolism: Therapeutic plasma levels are extremely low (0.2 – 2.0 ng/mL). HPLC-UV (LOD ~10–50 ng/mL) is physically incapable of detecting clinical plasma levels, rendering it useless for bioanalysis but perfect for potency testing where concentrations are high.

Method A: HPLC-UV (The QC Workhorse)

Best For: Raw material testing, dissolution profiling, and finished product release.

Optimized Protocol
  • Column: C18 end-capped (e.g., Phenomenex Gemini or Waters XBridge), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol : Acetonitrile : 10mM Ammonium Acetate (70:15:15 v/v/v), pH adjusted to 6.0 with acetic acid.[1]

    • Scientist's Note: We use ammonium acetate rather than phosphate to maintain compatibility if this method ever needs to be transferred to MS, although phosphate buffers (pH 2.5) provide sharper peaks for UV-only work.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection: UV at 259 nm (Phenothiazine ring absorption maximum).[1]

  • Injection Volume: 20 µL.

Performance Metrics:

  • Linearity: 2.0 – 100 µg/mL.

  • LOD: ~0.5 µg/mL (500 ng/mL).

  • Specificity: High for formulation excipients; Low for biological metabolites.

Method B: LC-MS/MS (The Bioanalytical Standard)

Best For: Human plasma/serum quantification, trace impurity analysis.[2]

Optimized Protocol
  • Column: UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) – High strength silica withstands high pressure and retains polar bases well.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Acetonitrile.[3]

    • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3][4]

  • Internal Standard (Critical): Fluphenazine-D4 or Imipramine-D3 .

    • Scientist's Note: Never use a non-deuterated analog for MS bioanalysis of FPZ. Matrix effects in plasma can suppress ionization variably; only a stable isotope labeled (SIL) IS compensates for this correctly.

  • MRM Transitions:

    • Quantifier: m/z 438.3 → 171.1

    • Qualifier: m/z 438.3 → 143.1

Performance Metrics:

  • Linearity: 0.1 – 20.0 ng/mL.

  • LLOQ: 0.1 ng/mL (100 pg/mL).

  • Selectivity: Distinguishes FPZ from metabolites (e.g., fluphenazine sulfoxide) which have different mass transitions.

Cross-Validation Framework

When transitioning a project from formulation (HPLC) to pre-clinical (LC-MS), or comparing data between labs, you must perform a Cross-Validation . This is not a simple "check if they match" but a statistical assessment of bias.

The Protocol (Based on FDA/ICH M10 Guidelines)
  • Sample Selection: Prepare Quality Control (QC) samples at Low, Medium, and High concentrations.

    • Crucial Step: Since HPLC cannot detect bio-relevant levels, you must prepare spiked bridging samples at high concentrations (e.g., 1 µg/mL) where both instruments can read the signal, or dilute HPLC-range samples down to MS-range (though this introduces dilution error).

  • Analysis: Run the same set of samples (n=30 minimum) on both Method A and Method B.

  • Statistical Acceptance:

    • The difference between the two methods should be within ±20% of the mean for at least 67% of the samples.

    • Bland-Altman Plot: Plot the difference between methods (y-axis) against the average of the methods (x-axis) to detect concentration-dependent bias.

Visualization: Cross-Validation Workflow

CrossValidation Sample Pooled Sample (Spiked Matrix) Split Aliquot Split Sample->Split HPLC Method A: HPLC-UV (Conc > 1 µg/mL) Split->HPLC Direct Injection LCMS Method B: LC-MS/MS (Diluted to Range) Split->LCMS Dilution Step DataA Data Set A HPLC->DataA DataB Data Set B LCMS->DataB Stats Statistical Analysis (Bland-Altman / %Diff) DataA->Stats DataB->Stats Decision Pass/Fail (±20% Criteria) Stats->Decision

Figure 1: Workflow for cross-validating HPLC and LC-MS methods. Note the dilution step often required for LC-MS to prevent detector saturation when analyzing formulation-level concentrations.

Comparative Data Summary

The following table summarizes the capabilities of both methods based on validation data.

ParameterHPLC-UV (QC Method)LC-MS/MS (Bioanalytical Method)
Primary Application Tablet Assay, Dissolution, PurityPlasma PK, Tissue Distribution
Limit of Detection (LOD) ~ 500 ng/mL~ 0.05 ng/mL
Linearity Range 2 – 100 µg/mL0.1 – 50 ng/mL
Selectivity Moderate (Separates by polarity)Excellent (Separates by Mass + Polarity)
Throughput 10-15 min/sample (Isocratic)3-5 min/sample (Gradient)
Matrix Effects Rare (UV is robust)High (Requires Stable Isotope IS)
Cost per Sample Low ($)High (

$)

Decision Logic: Which Method When?

Use the logic map below to determine the appropriate method for your specific development phase.

DecisionMatrix Start Select Analysis Type Q1 Sample Matrix? Start->Q1 Bio Biological Fluid (Plasma/Serum) Q1->Bio Form Formulation (Tablet/Bulk) Q1->Form Res1 USE LC-MS/MS (Required for Sensitivity) Bio->Res1 Always (Low Dose Drug) Q2 Expected Conc? Form->Q2 High High (>1 µg/mL) Q2->High Low Trace (<100 ng/mL) Q2->Low Cleaning Validation Res2 USE HPLC-UV (Cost Effective) High->Res2 Low->Res1 Cleaning Validation

Figure 2: Decision Matrix for Fluphenazine Analysis. Note that while HPLC is preferred for formulations, cleaning validation (trace analysis) may still require LC-MS.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5] (2018).[5][6] Available at: [Link]

  • European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation.[6] (2022).[7][8] Available at: [Link]

  • Cooper, J. K., et al. "An ultrasensitive method for the measurement of fluphenazine in plasma by high-performance liquid chromatography with coulometric detection."[8] Therapeutic Drug Monitoring 11.3 (1989): 354-360.[8] Available at: [Link]

  • Thummar, K. N., et al. "Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS."[7][9] Scientia Pharmaceutica 83.2 (2015): 297-309. Available at: [Link]

  • Slawson, M. H., et al. "Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)." Clinical Toxicology Testing (2016). Available at: [Link]

Sources

In Vitro Release Profiling of Fluphenazine Enanthate: Overcoming the Reproducibility Crisis in Oil-Based Depots

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Floating Oil" Paradox

For decades, the in vitro release testing (IVRT) of oil-based depot antipsychotics like Fluphenazine Enanthate has been plagued by a singular physical challenge: the formulation floats. Standard dissolution methods (USP Apparatus 1 & 2) were designed for sinking tablets, not oleaginous solutions that form erratic globules on the media surface.

This guide addresses the reproducibility crisis in characterizing Fluphenazine Enanthate. We move beyond the "stir and hope" approach of standard paddle methods, advocating for hydrodynamically controlled systems that ensure sink conditions and interfacial stability .

The Core Problem

Fluphenazine Enanthate is a highly lipophilic ester prodrug (


) dissolved in sesame oil. Its release is governed by partitioning  (oil 

aqueous phase) rather than simple dissolution. In standard vessels, the oil phase aggregates, altering the surface area-to-volume ratio unpredictably, leading to Relative Standard Deviations (RSD) often exceeding 15-20%.

Comparative Analysis of Release Methods

We evaluate three methodologies based on Discriminatory Power (ability to detect formulation changes) and Reproducibility (RSD).

FeatureMethod A: USP App 2 (Paddle) Method B: Dialysis Sac (Static) Method C: USP App 4 (Flow-Through)
Principle Agitation of bulk mediaDiffusion across membrane barrierContinuous media flow over fixed sample
Hydrodynamics Chaotic (Oil floats/aggregates)Static/Low agitationLaminar/Controlled
Sink Conditions Difficult (Requires high surfactant %)Difficult (Saturation inside sac)Excellent (Infinite sink capability)
Reproducibility (RSD) Poor (>15%)Moderate (5-10%)High (<3%)
Duration Limited (Evaporation issues)Long-term possibleLong-term feasible
Verdict Not Recommended for QCGood for R&D/Mechanistic studyGold Standard for QC & IVIVC
Mechanistic Insight: Why Apparatus 4 Wins

In Apparatus 2, the shear force varies depending on where the oil droplet floats. In Apparatus 4 (Flow-Through Cell) , the dosage form is held stationary (often in a stratification bed of glass beads), and fresh media flows through it. This maintains a constant interfacial area and perfect sink conditions, which is critical for a drug that is practically insoluble in water.

Visualizing the Release Mechanism

To understand the protocol choices, we must visualize the transport pathway. The drug must hydrolyze or partition out of the oil, cross the interfacial boundary, and solubilize in the bulk media.

ReleaseMechanism cluster_oil Oil Depot Phase cluster_interface Interfacial Boundary cluster_aqueous Aqueous Sink Phase Drug_Oil Fluphenazine Enanthate (Dissolved in Sesame Oil) Partition Partitioning (Rate Limiting Step) Drug_Oil->Partition Diffusion to Surface Micelles Surfactant Micelles (Solubilization) Partition->Micelles LogP driven transfer Bulk Bulk Media (Quantification) Micelles->Bulk Hydrodynamic Transport

Figure 1: The kinetic pathway of Fluphenazine Enanthate release. The "Partitioning" step is where variability is introduced if the surface area of the oil is not controlled.

Experimental Protocol: Optimized USP Apparatus 4 Method

This protocol is designed to minimize hydrodynamic variables. It utilizes a Flow-Through Cell with a glass bead bed to disperse the oil, preventing droplet coalescence.

Materials & Reagents[1][2][3][4]
  • System: SOTAX CE 7smart or equivalent USP 4 Flow-Through system.

  • Cell Type: 22.6 mm Tablet cell with adapter for semi-solids/implants.

  • Media: Phosphate Buffer pH 7.4 + 0.5% (w/v) Sodium Dodecyl Sulfate (SDS) or Tween 80.

    • Note: The surfactant is mandatory to maintain sink conditions. Without it, the release will plateau artificially.

  • Matrix: 1 mm glass beads (acid-washed).

Step-by-Step Workflow
Phase 1: System Preparation
  • Deaeration: Vacuum degas the dissolution media for 15 minutes. Air bubbles in the flow cell will alter flow paths and surface area.

  • Temperature: Equilibrate water bath to

    
    .
    
  • Flow Rate: Set pump to 16 mL/min (Open Loop) or equivalent linear velocity. High flow is needed to overcome the high viscosity of the oil boundary layer.

Phase 2: Sample Loading (The Critical Step)
  • Standard loading fails because oil smears.

  • Fill the conical bottom of the 22.6 mm cell with a 5 mm layer of 1 mm glass beads.

  • Dispersive Loading: Using a calibrated positive-displacement pipette, deposit the Fluphenazine Enanthate oil solution (e.g., 1 mL) onto the bead layer.

  • Immediately cover with a second layer of glass beads (~10 mm height).

    • Causality: This "sandwiches" the oil, creating a dispersed matrix. The oil coats the beads, creating a high, reproducible surface area that does not change during the test.

  • Insert the top filter (Glass Fiber GF/F, 0.7 µm) to prevent oil droplets from escaping into the tubing.

Phase 3: Execution & Sampling
  • Start Flow: Engage the pump. Ensure laminar flow through the bead bed (no channeling).

  • Sampling Intervals: 1h, 4h, 12h, 24h, 48h, 72h (Accelerated release profile).

  • Collection: Automated fraction collector.

  • Replenishment: In "Open Loop" mode, fresh media is constantly supplied, ensuring Infinite Sink Conditions .

Phase 4: Analysis (HPLC)
  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Methanol:Buffer (Variable gradient, typically high organic).

  • Detection: UV at 254 nm.

Workflow Visualization

Workflow cluster_sampling Sampling Loop Start Start: Media Prep (Degas + Surfactant) Load Cell Loading (Glass Bead Sandwich) Start->Load Ensure Sink Conditions Flow USP 4 Operation (16 mL/min, 37°C) Load->Flow Fix Surface Area Collect Fraction Collection Flow->Collect Open Loop Analyze HPLC Quantification Collect->Analyze Calc Data Processing (Cumulative % Release) Analyze->Calc Calc->Flow Next Timepoint

Figure 2: Operational workflow for USP Apparatus 4 release testing of oil depots.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Variability (RSD > 5%) Channeling in bead bedIncrease bead quantity; ensure uniform packing.
No Release Detected Saturation of mediaIncrease surfactant concentration (up to 2% SDS) or flow rate.
Filter Clogging Oil emulsificationUse a coarser pre-filter or reduce flow rate slightly.
Burst Release Oil on filter surfaceEnsure top layer of beads is sufficient to trap oil before the filter.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <711> Dissolution. USP-NF. Link

  • Burgess, D. J., et al. (2004). "Assuring Quality and Performance of Sustained and Controlled Release Parenterals: EUFEPS Workshop Report." AAPS PharmSci, 6(1). Link

  • Rawat, A., et al. (2011). "In Vitro Release Testing Method Development for Long-Acting Injectable Suspensions." Dissolution Technologies. (Discusses USP 4 for LAIs). Link

  • SOTAX. (2025). "USP 4 Flow-Through Cell Applications for Lipophilic Implants." SOTAX Application Notes. Link

  • Food and Drug Administration (FDA). (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms (Principles of Sink Conditions). Link

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。